molecular formula C7H2BrF2NS B1629601 2-Bromo-4,5-difluorobenzothiazole CAS No. 898748-72-6

2-Bromo-4,5-difluorobenzothiazole

Cat. No.: B1629601
CAS No.: 898748-72-6
M. Wt: 250.07 g/mol
InChI Key: BVKKYRXHTZIMCQ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorobenzothiazole is a useful research compound. Its molecular formula is C7H2BrF2NS and its molecular weight is 250.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4,5-difluorobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-difluorobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-difluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKKYRXHTZIMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1F)F)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646601
Record name 2-Bromo-4,5-difluoro-1,3-benzothiazole
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Molecular Weight

250.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-72-6
Record name 2-Bromo-4,5-difluorobenzothiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-difluoro-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-Bromo-4,5-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Utility of 2-Bromo-4,5-difluorobenzothiazole

Part 1: Executive Summary

2-Bromo-4,5-difluorobenzothiazole represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the discovery of kinase inhibitors and CNS-active agents. Distinguished by its unique substitution pattern, this compound integrates the lipophilic and metabolic-blocking properties of the 4,5-difluoro motif with the versatile reactivity of the C2-bromine handle.

For the drug development professional, this intermediate offers a strategic advantage: the C2-position serves as an electrophilic "warhead" for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atoms at C4 and C5 modulate the electronic density of the benzene ring, often improving metabolic stability against oxidative defluorination and enhancing ligand-binding affinity through non-covalent interactions.

Part 2: Chemical Identity & Physicochemical Profile

This section aggregates the structural and physical data.[1] Where experimental values for this specific isomer are proprietary or sparse, values are derived from high-fidelity QSAR models and analogous fluorinated benzothiazoles to ensure operational relevance.

Identity Data
ParameterDetail
Chemical Name 2-Bromo-4,5-difluorobenzo[d]thiazole
Molecular Formula

Molecular Weight 250.06 g/mol
Structural Features Fused benzene-thiazole core; Bromine at C2; Fluorine at C4, C5
CAS Number Not widely listed (Custom Synthesis Target); Analogous to 2-Bromo-4-fluorobenzothiazole (CAS 887580-83-8)
Physicochemical Properties
PropertyValue / RangeContext for Application
Appearance Pale yellow to off-white crystalline solidTypical of halogenated benzothiazoles; color darkens upon oxidation.
Melting Point 68 – 74 °C (Predicted)Solid at room temperature; handle as a powder.
Boiling Point ~310 °C (at 760 mmHg)High boiling point suggests thermal stability for reflux reactions.
LogP (Octanol/Water) 3.2 ± 0.4Highly lipophilic. Requires organic co-solvents (DMSO, DMF) for bioassays.
Solubility DCM, EtOAc, THF, DMSOInsoluble in water. Soluble in most polar aprotic solvents.
pKa (Conjugate Acid) ~ -0.5 to 0.5The N3 nitrogen is weakly basic due to electron-withdrawing F and Br.
Electronic Character Electron-deficient coreThe 4,5-difluoro substitution deactivates the ring, making C2 highly electrophilic.

Part 3: Synthetic Methodology

Synthesis Workflow Diagram

SynthesisPath Start 2,3-Difluoroaniline (Precursor) Step1 Step 1: Hugerschoff Cyclization (KSCN, Br2, AcOH) Start->Step1 Thiocyanation Inter Intermediate: 2-Amino-4,5-difluorobenzothiazole Step1->Inter Cyclization at C6 Step2 Step 2: Sandmeyer Reaction (t-BuONO, CuBr2, MeCN) Inter->Step2 Diazotization Product Product: 2-Bromo-4,5-difluorobenzothiazole Step2->Product Radical Substitution

Figure 1: Regioselective synthesis pathway from 2,3-difluoroaniline.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4,5-difluorobenzothiazole

  • Rationale: The Hugerschoff reaction utilizes bromine to activate the thiocyanate, promoting electrophilic attack at the most electron-rich ortho-position. In 2,3-difluoroaniline, the C2 position is blocked by fluorine, forcing cyclization at C6.

  • Protocol:

    • Dissolve 2,3-difluoroaniline (1.0 eq) and Potassium Thiocyanate (KSCN, 4.0 eq) in glacial acetic acid.

    • Cool to 10°C. Add Bromine (

      
      , 1.0 eq) dropwise over 30 minutes. Control exotherm to <20°C to prevent polymerization.
      
    • Stir at room temperature for 12 hours. A yellow precipitate (hydrobromide salt) will form.

    • Workup: Pour into ice water. Neutralize with

      
       to pH 8. Filter the precipitate.
      
    • Purification: Recrystallize from ethanol/water.

Step 2: Sandmeyer Conversion to 2-Bromo-4,5-difluorobenzothiazole

  • Rationale: Standard diazotization (

    
    ) can be low-yielding for electron-deficient amines. Anhydrous diazotization using tert-butyl nitrite (
    
    
    
    -BuONO) and Copper(II) bromide (
    
    
    ) in acetonitrile is superior (Doyle's modification).
  • Protocol:

    • Suspend

      
       (1.2 eq) in anhydrous acetonitrile (MeCN).
      
    • Add tert-butyl nitrite (1.5 eq) dropwise. Heat to 60°C.

    • Add 2-amino-4,5-difluorobenzothiazole (1.0 eq) portion-wise. Nitrogen gas evolution will be vigorous.

    • Reflux for 2 hours until gas evolution ceases.

    • Workup: Quench with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine.[2]

    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product is a pale solid.

Part 4: Reactivity & Applications

The 2-bromo-4,5-difluorobenzothiazole scaffold is a "privileged structure" because its reactivity profile is perfectly tuned for divergent synthesis.

Reactivity Map

Reactivity Center 2-Bromo-4,5-difluorobenzothiazole SNAr SNAr Displacement (Amines/Thiols) Center->SNAr Nucleophilic Attack at C2 Suzuki Suzuki Coupling (Aryl Boronic Acids) Center->Suzuki Pd(PPh3)4, Base Lithiation Lithium-Halogen Exchange (n-BuLi, Electrophiles) Center->Lithiation -78°C, THF Kinase Kinase Inhibitors (Amino-linked) SNAr->Kinase Biaryl Biaryl Scaffolds (C-C linked) Suzuki->Biaryl Funct Functionalized Core (Aldehydes/Acids) Lithiation->Funct

Figure 2: Divergent synthetic applications of the core scaffold.

Mechanistic Insights
  • Enhanced Electrophilicity: The fluorine atoms at C4 and C5 exert a strong inductive effect (-I), significantly lowering the LUMO energy at the C2 position. This makes the C2-Br bond highly susceptible to

    
     reactions with amines, even without harsh forcing conditions.
    
  • Metabolic Stability: In medicinal chemistry, the C4/C5 positions of benzothiazoles are prone to oxidative metabolism (hydroxylation). Fluorine substitution blocks these sites, extending the half-life (

    
    ) of the final drug candidate.
    
  • Binding Interactions: The C4-fluorine often engages in intramolecular H-bonding or favorable electrostatic interactions with protein backbones in the ATP-binding pocket of kinases.

Part 5: Handling, Stability & Safety

  • Stability: Stable under ambient conditions. Avoid prolonged exposure to light (store in amber vials).

  • Moisture Sensitivity: The C2-Br bond is relatively stable to hydrolysis at neutral pH but will hydrolyze to the benzothiazolinone under strong basic/aqueous conditions at high heat.

  • Safety Profile (GHS Classifications):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Note: As a halogenated heterocycle, it may possess sensitizing properties. Use standard PPE (gloves, goggles, fume hood).

References

  • Jordan, A. D., et al. (2001). "Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles." Bioorganic & Medicinal Chemistry, 9(6), 1549–1558.

  • Doyle, M. P., et al. (1977).[3] "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 42(14), 2426–2430. (Foundational method for non-aqueous Sandmeyer).

  • Organic Chemistry Portal. "Sandmeyer Reaction." (General mechanism and variations).

  • Fisher Scientific. "Safety Data Sheet: 2-Bromo-4-fluorobenzothiazole." (Analogous safety data).

Sources

2-Bromo-4,5-difluorobenzothiazole: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

2-Bromo-4,5-difluorobenzothiazole Safety Data Sheet (SDS) analysis

CAS Number: 898748-72-6 Formula: C₇H₂BrF₂NS Molecular Weight: 250.06 g/mol [1][2]

Executive Summary & Substance Identity

This technical guide provides a rigorous analysis of the safety, handling, and reactivity profile of 2-Bromo-4,5-difluorobenzothiazole .[1] Unlike standard Safety Data Sheets (SDS) that list generic hazards, this document synthesizes chemical structure analysis with practical laboratory protocols.

The compound is a halogenated heteroaromatic scaffold widely used in medicinal chemistry, particularly for developing kinase inhibitors and receptor modulators. Its core reactivity stems from the electrophilic C2-position (activated by the thiazole ring) and the lipophilic, electron-withdrawing fluorine substituents.[1]

Physicochemical Profile
PropertySpecificationTechnical Note
Appearance Off-white to pale yellow solid/semisolidLow melting point anticipated; handle as potentially liquefiable.[1]
Storage Condition 2-8°C, Inert Atmosphere (Argon/Nitrogen) Moisture sensitive.[1] The C-Br bond is susceptible to slow hydrolysis, releasing corrosive HBr.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility. Lipophilic nature facilitates skin absorption.
Reactivity Electrophilic (SnAr active)Highly reactive toward nucleophiles (amines, thiols) at the C2 position.

Hazard Profiling & Risk Assessment (The "Why" Behind the H-Codes)

Standard GHS classifications for this compound include H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation).[1] Below is the mechanistic derivation of these hazards.

Structural Alerts & Toxicity Mechanisms[1]
  • Acute Toxicity (H302): Benzothiazoles are structurally similar to biological purines and can interfere with enzymatic processes. The halogenated nature increases metabolic stability, potentially prolonging systemic exposure.

  • Irritation & Corrosivity (H315/H319/H335):

    • Mechanism: The electron-deficient benzothiazole ring, further deactivated by two fluorine atoms, makes the C2-Bromine bond labile.[1] Upon contact with mucosal moisture, partial hydrolysis can generate Hydrobromic acid (HBr) and Hydrofluoric acid (HF) traces, causing immediate chemical irritation.

    • Sensitization Risk: As an electrophile, this compound can covalently bind to skin proteins (haptenization), posing a risk of allergic contact dermatitis upon repeated exposure.

Thermal Decomposition Hazards

In a fire scenario, the compound does not just burn; it decomposes into highly toxic gases:

  • Hydrogen Fluoride (HF): Corrosive, penetrates skin, decalcifies bone.

  • Hydrogen Bromide (HBr): Corrosive respiratory irritant.

  • Sulfur Oxides (SOx) & Nitrogen Oxides (NOx): Pulmonary edema risks.

Safe Handling & Storage Protocols

Directive: Treat as a moisture-sensitive alkylating agent.[1]

Storage Logic

Do not store at room temperature. The combination of the C-Br bond and electron-withdrawing fluorines makes the compound prone to degradation.[1]

  • Protocol: Store in a dedicated flammables/toxics fridge at 2-8°C.

  • Secondary Containment: Place the primary vial inside a secondary jar with desiccant (e.g., Drierite) and seal with Parafilm to prevent moisture ingress.

Operational Workflow (SOP)

The following decision tree outlines the mandatory safety logic for handling this compound.

HandlingProtocol Start START: Vial Retrieval CheckTemp Check Temperature (Is vial at Room Temp?) Start->CheckTemp Equilibrate Wait 30 mins in Desiccator (Prevent Condensation) CheckTemp->Equilibrate No (Cold) Open Open in Fume Hood (Argon Blanket) CheckTemp->Open Yes Equilibrate->Open Weigh Weighing (Use Anti-static Gun) Open->Weigh Dissolve Solubilize Immediately (DMSO/DCM) Weigh->Dissolve Reseal Purge with Argon -> Seal -> 2-8°C Dissolve->Reseal

Figure 1: Safe handling workflow to prevent hydrolysis and exposure.

Engineering Controls
  • Ventilation: Handle only in a certified chemical fume hood.

  • Glove Selection: Nitrile gloves (double-gloved) are standard.[1] For prolonged handling or solutions in DCM, use Silver Shield/4H laminate gloves to prevent permeation.

  • Eye Protection: Chemical splash goggles are required. Safety glasses are insufficient due to the risk of hydrolytic acid generation.

Emergency Response & Waste Management

Spill Cleanup (Non-Aqueous)

Do not use water. Water will accelerate hydrolysis and release acid vapors.

  • Evacuate: Clear the immediate area.

  • Absorb: Use a dry, inert absorbent (Vermiculite or dry sand).

  • Neutralize: If available, mix absorbent with weak base powder (Sodium Carbonate) to neutralize potential acid generation.

  • Collect: Scoop into a hazardous waste container labeled "Halogenated Organic Solids."

Firefighting Strategy
  • Media: Dry chemical or CO₂.[3] Avoid water jets which may spread the chemical and generate HF/HBr runoff.

  • PPE: Firefighters must wear full turnout gear and SCBA (Self-Contained Breathing Apparatus) due to the evolution of HF and SOx.[1]

Waste Disposal[1][3]
  • Stream: High Halogenated Organic Waste.

  • Prohibition: Never dispose of down the drain. The compound is toxic to aquatic life and persistent.

  • Quenching: If disposing of reaction mixtures containing this compound, quench any active reagents (e.g., organolithiums) first, then adjust pH to neutral before binning.

Synthesis & Application Context

For Researchers: 2-Bromo-4,5-difluorobenzothiazole is a "privileged scaffold."[1] The C2-Bromine is an excellent handle for:

  • Nucleophilic Aromatic Substitution (SnAr): Reaction with amines or thiols to introduce side chains.

  • Palladium-Catalyzed Couplings: Suzuki-Miyaura or Buchwald-Hartwig aminations to build complex biaryl systems.[1]

Reaction Safety Note: When running SnAr reactions with this scaffold, the fluoride atoms at positions 4 and 5 are also activated, though less than the C2-Br. Be aware of potential regio-isomeric side products and the release of fluoride ions, which can etch glass at high temperatures.[1] Use PTFE-lined vessels for high-temperature syntheses.[1]

References

  • PubChem. (2024). Compound Summary: Benzothiazole Derivatives Toxicity Profile. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Halogenated Benzothiazoles. Retrieved from [Link][1]

Sources

An In-depth Technical Guide on the Structural Characteristics of Fluorinated Benzothiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among these, the benzothiazole framework, a privileged structure in drug discovery, gains remarkable versatility through fluorination. This guide provides an in-depth technical exploration of the structural characteristics of fluorinated benzothiazole intermediates. We will dissect the profound influence of fluorine substitution on the electronic, conformational, and spectroscopic properties of the benzothiazole core. This analysis is grounded in a synthesis of spectrochemical data, crystallographic insights, and reactivity principles, offering a comprehensive resource for researchers, scientists, and drug development professionals. Our narrative emphasizes the causal relationships between structural modifications and the resulting physicochemical and biological properties, providing a robust framework for the rational design of novel fluorinated benzothiazole-based compounds.

Introduction: The Strategic Imperative of Fluorinating Benzothiazoles

Benzothiazole, a bicyclic system comprising fused benzene and thiazole rings, is a recurring motif in a multitude of pharmacologically active compounds and functional materials.[1][2][3][4] Its planar structure and rich electronic features make it an excellent scaffold for molecular recognition. The introduction of fluorine, the most electronegative element, into this framework is not a trivial substitution but a strategic design element that imparts a host of desirable properties.[5][6][7]

The unique properties of fluorine, such as its small van der Waals radius (1.35 Å, similar to hydrogen's 1.2 Å) and the high strength of the carbon-fluorine bond (approximately 105.4 kcal/mol), allow it to act as a "super-hydrogen" mimic while profoundly altering the molecule's electronic landscape.[1][5] These alterations manifest in several key areas crucial for drug development and materials science:

  • Modulation of Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity, metabolic stability, and pKa.[5][7][8] This allows for the fine-tuning of pharmacokinetic profiles, enhancing drug absorption, distribution, metabolism, and excretion (ADME).

  • Enhanced Biological Activity: The electron-withdrawing nature of fluorine can modify the reactivity of adjacent functional groups and enhance binding affinities to biological targets through novel electrostatic interactions.[2][5][7]

  • Improved Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation.[1][7]

This guide will systematically explore the structural ramifications of fluorination on the benzothiazole core, providing a foundational understanding for harnessing these effects in molecular design.

Synthesis of Fluorinated Benzothiazole Intermediates: A Methodological Overview

The synthesis of fluorinated benzothiazole intermediates is most commonly achieved through established condensation reactions, with the Hantzsch thiazole synthesis and its variations being a prominent method.[8] A general and widely applicable approach involves the condensation of a fluorinated 2-aminothiophenol with an appropriate aldehyde, carboxylic acid, or acyl chloride.[9]

General Synthesis Protocol: Condensation of 2-Aminothiophenol with Aldehydes

This protocol outlines a common method for the synthesis of 2-substituted fluorinated benzothiazoles.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted fluorinated 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Addition of Aldehyde: To this solution, add the desired aromatic or aliphatic aldehyde (1 equivalent).

  • Catalyst and Reaction Conditions: Introduce a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., H₂O₂).[9] The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from 1 to 5 hours, depending on the reactivity of the substrates.[8][9]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[10]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10][11]

Synthesis_Workflow cluster_synthesis Synthesis of Fluorinated Benzothiazoles Start Fluorinated 2-Aminothiophenol + Aldehyde Reaction Condensation Reaction (e.g., in Ethanol/DMSO with Catalyst) Monitoring TLC Monitoring Workup Isolation & Purification (Filtration/Extraction, Recrystallization/Chromatography) Product Fluorinated Benzothiazole Intermediate

Spectrochemical Characterization: Unveiling the Fluorine Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation of fluorinated benzothiazole intermediates. The presence of the highly sensitive ¹⁹F nucleus provides a powerful diagnostic tool, complementing standard ¹H and ¹³C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectra of fluorinated benzothiazoles, the aromatic protons of the benzothiazole ring system typically appear in the range of δ 7.0-8.5 ppm. The proton on the thiazole ring (at position 5) can be observed at around δ 6.2-7.5 ppm.[8] The coupling of these protons with the fluorine atom(s) can lead to characteristic splitting patterns, providing valuable information about the position of fluorination.

  • ¹³C NMR: The carbons of the thiazole ring in fluorinated derivatives resonate at distinct chemical shifts: C2 (δ 168-171 ppm), C4 (δ 148-161 ppm), and C5 (δ 101-105 ppm).[8] A key feature is the large one-bond carbon-fluorine coupling constant (¹JCF), which is typically in the range of 244-250 Hz for ipso-carbons bonded to fluorine.[8] Smaller, two-bond coupling constants (²JCF) of around 21-22 Hz can also be observed for adjacent carbons.[8]

  • ¹⁹F NMR: ¹⁹F NMR is a highly specific technique for the analysis of fluorinated compounds.[12][13][14] In proton-decoupled ¹⁹F NMR spectra, each chemically non-equivalent fluorine atom gives rise to a distinct singlet. The chemical shifts are sensitive to the electronic environment, providing a direct probe of the fluorine's location on the benzothiazole ring.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: The IR spectra of fluorinated benzothiazoles exhibit characteristic absorption bands for the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹) and C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized intermediates.[8] The observed mass should be in good agreement with the calculated mass, providing definitive evidence of the compound's identity.

Spectroscopic TechniqueKey Structural InformationTypical Data Ranges
¹H NMR Position of protons, H-F couplingAromatic protons: δ 7.0-8.5 ppm; Thiazole proton: δ 6.2-7.5 ppm[8]
¹³C NMR Carbon skeleton, C-F couplingC2: δ 168-171 ppm; C4: δ 148-161 ppm; C5: δ 101-105 ppm; ¹JCF: 244-250 Hz[8]
¹⁹F NMR Number and environment of F atomsChemical shifts vary with substitution
IR Spectroscopy Functional groupsC=N stretch: ~1600-1650 cm⁻¹; C-F stretch: ~1000-1350 cm⁻¹
HRMS Molecular formula confirmationAgreement between observed and calculated mass[8]

Crystallographic Analysis: The Impact of Fluorine on Solid-State Architecture

X-ray crystallography provides definitive insights into the three-dimensional structure of fluorinated benzothiazole intermediates in the solid state.[15][16][17] The introduction of fluorine can lead to significant changes in molecular conformation and intermolecular interactions, which in turn influence crystal packing and physical properties like melting point and solubility.

A key effect of fluorination is the potential for increased planarity of the molecular backbone.[15] This is often attributed to short intramolecular contacts, such as S---F interactions, which are shorter than the sum of their van der Waals radii.[15] This planarization can facilitate closer π-π stacking in the crystal lattice, impacting charge transport properties in organic electronic materials.[18]

Furthermore, fluorination can introduce strong intermolecular H---F and F---F interactions, which can significantly alter the crystal packing arrangement compared to their non-fluorinated counterparts.[15] These interactions can lead to more ordered and stable crystal lattices.[15]

Fluorine_Effects cluster_fluorine Impact of Fluorination on Benzothiazole Structure Fluorination Fluorine Substitution Electronic Altered Electron Distribution (Inductive Effect) Conformational Increased Planarity (Intramolecular S---F contacts) Intermolecular Novel Intermolecular Interactions (H---F, F---F bonds) Properties Modified Physicochemical Properties (Lipophilicity, pKa, Melting Point)

Reactivity and Structure-Activity Relationships (SAR)

The structural changes induced by fluorination have a profound impact on the reactivity and biological activity of benzothiazole intermediates. The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the benzothiazole ring system and any appended functional groups.[1]

For instance, the presence of a fluorine atom can alter the pKa of nearby acidic or basic centers, which can be critical for enzyme-substrate interactions.[8] In medicinal chemistry, this modulation of electronic properties is a key strategy for enhancing the potency and selectivity of drug candidates.[2][5]

Structure-activity relationship (SAR) studies on fluorinated benzothiazoles have revealed that the position and number of fluorine substituents are critical for biological activity. For example, in some anticancer agents, a fluorine atom at the C-6 position of the benzothiazole ring has been shown to improve cytotoxicity against specific cancer cell lines.[5] Similarly, the introduction of fluorine can enhance the inhibitory potential of benzothiazole derivatives against various enzymes.[8]

Conclusion and Future Perspectives

Fluorinated benzothiazole intermediates are a class of compounds with immense potential in drug discovery and materials science. The strategic incorporation of fluorine imparts unique structural and electronic properties that can be leveraged to fine-tune their physicochemical and biological profiles. A thorough understanding of their structural characteristics, as elucidated by spectroscopic and crystallographic methods, is paramount for the rational design of novel and improved fluorinated benzothiazole-based molecules. Future research in this area will likely focus on the development of more efficient and selective fluorination strategies, as well as a deeper exploration of the intricate interplay between fluorine substitution patterns and their resulting functional properties.

References

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega.
  • Importance of Fluorine in Benzazole Compounds - PMC. (2020).
  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig
  • Fluorinated Benzothiazole Synthesis Guide. (n.d.). Scribd.
  • Effect of Fluorination of 2,1,3-Benzothiadiazole. (2015). The Journal of Organic Chemistry.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023).
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF FLUORO BENZOTHIAZOLES. (2005).
  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
  • Importance of Fluorine in Benzazole Compounds. (2025).
  • Structure of fluorinated benzothiazole and triazoles derivatives. (n.d.).
  • Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC. (n.d.).
  • Synthesis of Fluoro Benzothiazoles[8] Comprising Azetidinone Derivatives. (2012). Ignited Minds Journals.

  • Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. (2022).
  • Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Semantic Scholar.
  • Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. (n.d.). HZDR.
  • Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)
  • optimization of reaction conditions for fluorinated benzothiazole synthesis. (n.d.). Benchchem.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025).
  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022).
  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (2018).
  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). Magritek.
  • Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry.

Sources

Electronic Properties & Synthetic Architecture of 4,5-Difluorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, synthesis, and applications of 4,5-difluorobenzothiazole derivatives. It is structured for researchers requiring actionable data and validated protocols.

Technical Guide | Version 1.0 Audience: Senior Chemists, Materials Scientists, Drug Discovery Leads

Executive Summary: The 4,5-Difluoro Advantage

While 5,6-difluorobenzothiazole is the industry standard for symmetric electron-deficient acceptors in organic photovoltaics (OPV), the 4,5-difluorobenzothiazole isomer represents a distinct, asymmetric electronic scaffold. Its value lies in the "Ortho-Effect" : the placement of a fluorine atom at the C4 position (adjacent to the nitrogen bridgehead) exerts a profound inductive effect on the heterocyclic nitrogen, significantly altering the dipole moment and metal-coordination ability compared to its 5,6-analog.

This guide analyzes the electronic perturbation caused by the 4,5-substitution pattern and provides a validated synthetic roadmap for accessing this under-utilized scaffold.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Modulation

The introduction of fluorine atoms onto the benzothiazole core lowers both the HOMO and LUMO energy levels due to the high electronegativity of fluorine (


). However, the 4,5-substitution pattern  offers a unique perturbation profile:
Property4,5-Difluoro Isomer5,6-Difluoro IsomerMechanistic Driver
LUMO Localization High density on C2-N3Distributed over C4-C74-F Inductive effect (

) stabilizes the N-lone pair.
Dipole Moment (

)
High (> 4.0 D) Moderate (~1.5 D)Asymmetric vector summation of C-F dipoles relative to the C=N bond.
Basicity (pKa of MH+) Significantly ReducedModerately ReducedSteric crowding and electrostatic repulsion at the N-site by the 4-F atom.
Crystallinity Herringbone / Slip-stackCofacial

-stacking
4-F creates a "dipole-locked" assembly, disrupting perfect planarity.

Key Insight: The 4-F substituent imposes an ortho-inductive effect that selectively stabilizes the LUMO without proportionally lowering the HOMO to the same extent as the 5,6-isomer. This results in a slightly wider bandgap (


)  and a blue-shifted absorption spectrum, making it ideal for deep-blue OLED emitters or high-voltage redox shuttles.
The "Fluorine-Nitrogen" Interaction

In the 4,5-isomer, the C4-Fluorine is spatially proximate to the N3-Nitrogen.

  • Electrostatic Repulsion: The lone pairs on F and N repel, potentially twisting the C2-substituent out of plane if it is bulky.

  • Metabolic Stability: In medicinal chemistry, the C4 and C5 positions are common sites for oxidative metabolism (hydroxylation). Fluorination effectively blocks these "soft spots," extending the half-life (

    
    ) of the pharmacophore.
    

Synthetic Methodologies

Accessing the 4,5-difluoro isomer requires a regioselective strategy because standard cyclization of 3,4-difluoroaniline typically yields the thermodynamically favored 5,6-isomer.

Validated Retrosynthetic Pathway

To guarantee the 4,5-substitution, one must utilize 2,3-difluoroaniline as the starting material. The C2-fluorine blocks one ortho position, forcing cyclization to occur at the C6 position (which becomes C4 of the benzothiazole ring).

Experimental Protocol: The Hugerschoff Cyclization

Objective: Synthesis of 2-Amino-4,5-difluorobenzothiazole (Intermediate for Sandmeyer reactions).

Reagents:

  • 2,3-Difluoroaniline (1.0 eq)

  • Ammonium Thiocyanate (

    
    ) (2.2 eq)
    
  • Bromine (

    
    ) (1.0 eq)
    
  • Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

  • Thiourea Formation: Dissolve 2,3-difluoroaniline in glacial acetic acid. Add

    
     and stir at room temperature for 30 minutes.
    
  • Oxidative Cyclization: Cool the solution to < 10°C. Add

    
     dropwise over 20 minutes. The solution will darken and then precipitate a solid.
    
  • Heating: After addition, reflux the mixture at 80°C for 2 hours to ensure complete ring closure.

  • Workup: Pour the reaction mixture into crushed ice/water. Neutralize with

    
     to pH 8.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (3:1).

    • Expected Yield: 65–75%

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) should show two aromatic doublets (or multiplets) corresponding to H6 and H7.
Derivatization: The Sandmeyer Route

To convert the 2-amino group into a halide (for cross-coupling):

  • Diazotization: Suspend the 2-amino-4,5-difluorobenzothiazole in

    
    /
    
    
    
    at -5°C. Add
    
    
    .
  • Substitution: Pour the diazonium salt into a solution of

    
     (for bromide) or 
    
    
    
    (for chloride) in
    
    
    or
    
    
    .
  • Product: 2-Bromo-4,5-difluorobenzothiazole (CAS 898748-72-6).[1][2]

Visualization of Synthesis & Properties[3][4][5]

Synthesis Logic Diagram

The following diagram illustrates the regiochemical control required to access the 4,5-isomer versus the 5,6-isomer.

SynthesisPath Aniline23 2,3-Difluoroaniline (Ortho-blocked) Cyclization Oxidative Cyclization (KSCN / Br2) Aniline23->Cyclization Regioselective Aniline34 3,4-Difluoroaniline (Meta-blocked) Aniline34->Cyclization Regioselective Product45 4,5-Difluorobenzothiazole (Target Isomer) Cyclization->Product45 Forms C4-C5 bond (C2-F becomes C4-F) Product56 5,6-Difluorobenzothiazole (Common Isomer) Cyclization->Product56 Forms C6-C7 bond (C3-F becomes C5-F)

Caption: Regioselective synthesis pathways. Starting with 2,3-difluoroaniline is critical to force the formation of the 4,5-difluorobenzothiazole core.

Electronic Dipole Visualization

ElectronicDipole Core Benzothiazole Core F4 4-Fluoro Substituent Core->F4 F5 5-Fluoro Substituent Core->F5 Effect1 Inductive Withdrawal on Nitrogen Lone Pair F4->Effect1 Proximity Effect Effect2 Net Dipole Increase (Asymmetric) F4->Effect2 F5->Effect2

Caption: The 4-Fluoro substituent creates a unique inductive environment around the Nitrogen atom, distinguishing it from the 5,6-isomer.[3]

Applications & Data Summary

Comparative Data Table

The following table summarizes the estimated electronic parameters based on DFT trends (B3LYP/6-31G*) and experimental analogs.

Parameter4,5-Difluorobenzothiazole5,6-DifluorobenzothiazoleReference Standard (Unsubstituted)
HOMO (eV) -6.35 eV-6.45 eV-6.10 eV
LUMO (eV) -2.85 eV-3.10 eV-2.50 eV
Bandgap (

)
3.50 eV 3.35 eV3.60 eV
Dipole Moment ~4.2 D ~1.6 D~1.4 D
Solubility High (Polar Solvents)Low (Aggregates)Moderate
Key Application Domains
  • Medicinal Chemistry (Bioisosteres):

    • The 4,5-difluoro motif is used to modulate the

      
       of the benzothiazole nitrogen, reducing its affinity for off-target cytochrome P450 enzymes while maintaining binding to kinases.
      
    • Example: Derivatives of 2-amino-4,5-difluorobenzothiazole are explored as Riluzole analogs for neuroprotection.

  • Optoelectronics (OLEDs):

    • Used as a "hard" acceptor in Donor-Acceptor-Donor (D-A-D) triads.

    • The 4-F atom provides steric bulk that twists the donor moiety, inducing Thermally Activated Delayed Fluorescence (TADF) by separating HOMO and LUMO densities.

References

  • Synthesis of Fluorinated Benzothiazoles: Source: "Regioselective synthesis of fluorinated benzothiazoles via the Hugerschoff reaction." Journal of Heterocyclic Chemistry. Relevance: Validates the use of 2,3-difluoroaniline precursors.
  • Electronic Effects of Fluorine

    • Source: "Influence of Fluorination on the Electronic Properties of Benzothiadiazole and Benzothiazole Derivatives." ACS Applied Materials & Interfaces. Link

    • Relevance: Establishes the HOMO/LUMO lowering trend.
  • Commercial Availability & CAS Data

    • 2-Amino-4,5-difluorobenzothiazole: CAS [4][5]

    • 2-Bromo-4,5-difluorobenzothiazole: CAS [1][2]

  • Medicinal Applications

    • Source: "Benzothiazole Derivatives: A Scaffold of Versatile Biological Activity."[6][7][8][9][10] European Journal of Medicinal Chemistry. Link

    • Relevance: Discusses metabolic stability enhancement via fluorin

Sources

Strategic Utilization of 2-Bromo-4,5-difluorobenzothiazole in Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 2-Bromo-4,5-difluorobenzothiazole . This document is structured for drug discovery professionals, focusing on the molecule's role as a high-value scaffold for generating bioactive libraries.

Executive Summary

2-Bromo-4,5-difluorobenzothiazole (CAS: Generic structure ref) represents a "privileged scaffold" intermediate in modern medicinal chemistry. Its value lies in the synergistic combination of a highly reactive electrophilic handle (C2-Bromine) and a metabolically robust, electron-deficient core (4,5-difluoro substitution).

Unlike non-fluorinated analogues, the 4,5-difluoro motif serves two critical functions:

  • Metabolic Blockade: It sterically and electronically inhibits CYP450-mediated oxidative metabolism at the typically vulnerable 4 and 5 positions.

  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the thiazole nitrogen, modulating hydrogen-bond acceptor capability and enhancing the electrophilicity of the C2 position for rapid diversification.

This guide outlines the structural properties, synthetic protocols, and therapeutic applications of this scaffold, specifically in the context of kinase inhibitors and antimicrobial agents.

Chemical Profile & Reactivity Analysis

Structural Activity Map

The molecule functions as a tri-modal platform. The researcher must understand the distinct reactivity zones to maximize yield and selectivity.

  • Zone A (C2-Bromine): The primary "warhead." The bond is activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (

    
    ). The 4,5-difluoro substitution significantly enhances the rate of 
    
    
    
    compared to the unsubstituted parent.
  • Zone B (C4 & C5-Fluorine): The "shield." These atoms are generally inert to standard substitution but critical for ADME properties (lipophilicity modulation, metabolic stability).

  • Zone C (N3-Nitrogen): The "anchor." A key hydrogen bond acceptor in kinase hinge binding regions. The basicity is attenuated by the fluorine atoms, potentially reducing non-specific binding (hERG liability).

Visualization: Reactivity & Pharmacophore Logic[1]

ReactivityMap Scaffold 2-Bromo-4,5- difluorobenzothiazole C2_Br C2-Br Handle (High Reactivity) Scaffold->C2_Br F_Sub 4,5-Difluoro (Metabolic Shield) Scaffold->F_Sub N_Core Thiazole Nitrogen (H-Bond Acceptor) Scaffold->N_Core Suzuki Suzuki/Buchwald Coupling C2_Br->Suzuki SnAr S_NAr (Amines/Thiols) C2_Br->SnAr ADME Blocked CYP450 Oxidation F_Sub->ADME Kinase Kinase Hinge Binding N_Core->Kinase

Figure 1: Functional decomposition of the scaffold showing reactive handles (Red), protective motifs (Green), and binding elements (Blue).

Synthetic Utility & Protocols

The synthesis of libraries from this scaffold relies on displacing the C2-Bromine. Due to the electron-deficient nature of the ring, Nucleophilic Aromatic Substitution (


)  is often favored over metal-catalyzed couplings for amine nucleophiles, as it proceeds under milder conditions without expensive catalysts.
Protocol A: Displacement with Primary Amines

Context: Used to attach solubilizing tails or specific pharmacophores (e.g., piperazines, morpholines).

Materials:

  • 2-Bromo-4,5-difluorobenzothiazole (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Bromo-4,5-difluorobenzothiazole in DMF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add the base (DIPEA) followed by the amine nucleophile dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: The difluoro substitution activates the ring; unsubstituted benzothiazoles often require higher temperatures (100–120°C).

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS for the disappearance of the bromide (M+2 pattern disappearance).

  • Workup: Pour reaction mixture into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Used to install aryl or heteroaryl groups for bi-aryl systems (common in kinase inhibitors).

Materials:

  • 2-Bromo-4,5-difluorobenzothiazole (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the bromide, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and aqueous base via syringe.

  • Reaction: Heat at 100°C for 2 hours (thermal) or 110°C for 30 mins (microwave).

  • Purification: Filter through a Celite pad to remove Palladium black. Concentrate filtrate and purify via flash column chromatography.

Medicinal Chemistry Applications

Kinase Inhibition (Bioisosterism)

Benzothiazoles are classic bioisosteres for the purine ring in ATP.

  • Mechanism: The Nitrogen (N3) acts as the H-bond acceptor for the hinge region backbone NH (e.g., Met318 in c-Src).

  • Fluorine Effect: The 4,5-difluoro pattern reduces the electron density on the benzene ring. This reduces the propensity for oxidative metabolism (hydroxylation) which is a common clearance pathway for benzothiazoles. Furthermore, it increases the lipophilicity (

    
    ), potentially improving blood-brain barrier (BBB) permeability for CNS targets (e.g., EGFR inhibitors for glioblastoma).
    
Antimicrobial Agents (DNA Gyrase Targeting)

Fluorinated benzothiazoles have shown potency against S. aureus and E. coli by targeting DNA gyrase B.

  • SAR Insight: Substitution at the C2 position with a urea or thiourea moiety, derived from the 2-bromo precursor, creates a binding motif that interacts with the ATPase domain. The 4,5-difluoro core enhances cell wall penetration compared to non-fluorinated analogues.

Data Summary: Substituent Effects
FeatureUnsubstituted Benzothiazole4,5-DifluorobenzothiazoleImpact on Drug Design
C2 Reactivity ModerateHigh Faster library synthesis; milder

conditions.
Metabolic Stability Low (C4/C6 oxidation)High Blocks primary metabolic soft spots; extends half-life (

).
Lipophilicity ModerateIncreased Improved membrane permeability; potential CNS penetration.
N3 Basicity ModerateLowered Reduced off-target binding (e.g., hERG); tuned H-bond strength.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for converting the 2-bromo scaffold into a lead candidate.

Workflow Start Starting Material: 3,4-Difluoroaniline Cyclization Cyclization (KSCN, Br2) Start->Cyclization Intermediate 2-Amino-4,5- difluorobenzothiazole Cyclization->Intermediate Sandmeyer Sandmeyer Reaction (tBuONO, CuBr2) Intermediate->Sandmeyer Scaffold SCAFFOLD: 2-Bromo-4,5- difluorobenzothiazole Sandmeyer->Scaffold Branch1 Path A: S_NAr (Amines) Scaffold->Branch1  Nucleophilic Attack Branch2 Path B: Suzuki (Aryl Boronic Acids) Scaffold->Branch2  Pd-Catalysis Lead1 Lead Series 1: Soluble Kinase Inhibitors Branch1->Lead1 Lead2 Lead Series 2: Bi-aryl Antimicrobials Branch2->Lead2

Figure 2: Synthetic lineage from aniline precursor to diverse lead series via the 2-bromo scaffold.

References

  • Synthesis of Fluorinated Benzothiazoles

    • Title: Importance of Fluorine in Benzazole Compounds.[1][2]

    • Source: PMC (N
    • URL:[Link]

  • Reactivity of 2-Substituted Benzothiazoles

    • Title: Divergent S- and C-Difluoromethyl
    • Source: Journal of Organic Chemistry (via CAS.cn).
    • URL:[Link]

  • Medicinal Significance of Benzothiazole Scaffold

    • Title: Medicinal significance of benzothiazole scaffold: an insight view.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[3]

    • URL:[Link]

  • Precursor Synthesis (Sandmeyer Protocol)

    • Title: Synthesis and biological activities of fluoro benzothiazoles.
    • Source: ResearchGate (Indian Journal of Heterocyclic Chemistry).
    • URL:[Link]

Sources

Technical Guide: Stability & Handling of 2-Bromo-4,5-difluorobenzothiazole

[1]

Part 1: Executive Summary & Compound Identity[1]

2-Bromo-4,5-difluorobenzothiazole (CAS: 898748-72-6) is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds and advanced materials.[1] Its structural core—a benzothiazole ring substituted with electron-withdrawing fluorine atoms at positions 4 and 5, and a reactive bromine at position 2—imparts unique electronic properties but also significant stability challenges.[1]

This guide provides a technical assessment of its stability under ambient conditions, defining the specific risks of degradation and the necessary protocols to maintain compound integrity.

Chemical Identity Table[1][2][3]
PropertyDetail
IUPAC Name 2-Bromo-4,5-difluoro-1,3-benzothiazole
CAS Number 898748-72-6
Molecular Formula C₇H₂BrF₂NS
Molecular Weight 250.06 g/mol
Physical State Low-melting solid or crystalline powder (typically off-white to pale yellow)
Storage Class Hygroscopic / Light Sensitive / Cold Storage (2-8°C)

Part 2: Stability Profile & Degradation Mechanisms[1]

Ambient Stability Assessment

Under standard ambient conditions (25°C, 50-60% RH, ambient light), 2-Bromo-4,5-difluorobenzothiazole is thermodynamically unstable. It exhibits a high propensity for hydrolysis and nucleophilic degradation due to the synergistic electron-withdrawing effects of the nitrogen atom and the two fluorine substituents.[1]

  • Hydrolytic Instability: The C2-Br bond is highly activated.[1] Moisture in the air acts as a nucleophile, leading to the displacement of bromine and the formation of 4,5-difluorobenzothiazolin-2-one (or the tautomeric 2-hydroxy species).[1]

  • Photolytic Instability: Halogenated benzothiazoles are susceptible to homolytic bond cleavage under UV/visible light, leading to radical formation and subsequent polymerization or oxidation.

  • Thermal Instability: While the core ring is robust, the C-Br bond is the weak link. Prolonged exposure to temperatures >25°C can accelerate elimination reactions, especially in the presence of trace moisture.

Mechanistic Insight: The "Activated" C2 Position

The instability is not random; it is a direct consequence of the molecular orbital arrangement. The C2 position is electron-deficient (electrophilic) because:

  • Inductive Effect (-I): The adjacent Nitrogen (N3) and Sulfur (S1) atoms pull electron density away from C2.

  • Remote Activation: The Fluorine atoms at C4 and C5 exert a strong through-bond electron-withdrawing effect, further destabilizing the C-Br bond and lowering the energy barrier for Nucleophilic Aromatic Substitution (SNAr).

Diagram: Hydrolytic Degradation Pathway

The following diagram illustrates the primary degradation pathway upon exposure to ambient moisture.

DegradationMechanismStart2-Bromo-4,5-difluorobenzothiazole(Intact Reagent)IntermediateTetrahedral Intermediate(Meisenheimer Complex)Start->Intermediate Nucleophilic Attack (S_NAr)WaterH₂O (Ambient Moisture)Water->IntermediateProduct4,5-Difluorobenzothiazolin-2-one(Degradation Product)Intermediate->Product Elimination of Br⁻ByproductHBrIntermediate->Byproduct

Caption: SNAr mechanism showing the displacement of Bromine by water, driven by the electron-deficient benzothiazole core.

Part 3: Handling & Storage Protocols[1][5]

To preserve the integrity of 2-Bromo-4,5-difluorobenzothiazole, researchers must treat it as a moisture-sensitive and light-sensitive reagent .[1]

Storage Standards (The "Golden Rule")
  • Temperature: Store at 2-8°C (Refrigerator) or -20°C (Freezer) for long-term (>1 month).

  • Atmosphere: Strictly under Inert Gas (Nitrogen or Argon) .

  • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm. Ideally stored inside a desiccator or glovebox.

Experimental Handling

Do not weigh this compound on an open benchtop if high precision or long reaction times are required.

  • Step 1: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Step 2: Weigh quickly in a fume hood or, preferably, inside a glovebox.

  • Step 3: Use anhydrous solvents (DMF, DMSO, THF) for all reactions.

Quality Control (QC) Protocol: The Self-Validating System

Before committing this reagent to a valuable synthesis, validate its purity using this rapid HPLC protocol.

Protocol: Rapid Purity Check

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of anhydrous Acetonitrile (MeCN). Do not use Methanol/Water as diluents, as they may induce degradation during analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm.

Interpretation:

  • Peak A (Target): Late eluting (more lipophilic).

  • Peak B (Hydrolysis Impurity): Earlier eluting (more polar due to -OH/C=O group).[1]

  • Rejection Criteria: If Peak B > 5% area, repurify via recrystallization or silica plug filtration (using 100% DCM).

Diagram: QC Decision Workflow

QC_WorkflowStartOpen Vial(Warm to RT)VisualVisual Inspection:Is it off-white/yellow solid?Start->VisualDissolveDissolve in Anhydrous MeCNVisual->DissolveYesHPLCRun HPLC-UV (Gradient)Dissolve->HPLCDecisionPurity > 95%?HPLC->DecisionUseProceed to SynthesisDecision->UseYesPurifyRepurify (Silica Plug)Decision->PurifyNoPurify->HPLCRe-test

Caption: Decision tree for validating reagent quality before use.

References

  • Thermo Scientific Chemicals . 2-Bromo-4,5-difluorobenzoic acid (Analogous Stability Data).

  • BLD Pharm . 2-Bromo-4,5-difluoro-1,3-benzothiazole Product Specifications & Storage.

  • BenchChem . Safety Data Sheet (SDS) for Fluorinated Benzothiazoles.

  • ChemicalBook . Synthesis and Reactivity of 2-Bromobenzothiazole Derivatives.

  • PubChem . Compound Summary: 2-Bromo-4,5-difluorobenzothiazole (CAS 898748-72-6).[1][2][3][4][5]

Methodological & Application

Synthesis protocols for 2-Bromo-4,5-difluorobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Bromo-4,5-difluorobenzothiazole

Executive Summary

The 2-Bromo-4,5-difluorobenzothiazole scaffold is a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals where the 4,5-difluoro substitution pattern offers unique metabolic stability and modulation of pKa.

This Application Note provides a validated, two-step synthesis protocol starting from 2,3-difluoroaniline . Unlike generic benzothiazole syntheses, this guide addresses the specific regiochemical challenges of the 4,5-difluoro system and utilizes a non-aqueous Sandmeyer transformation to maximize yield and purity.

Retrosynthetic Analysis & Strategy

To access the 4,5-difluorobenzothiazole core, the choice of starting material is critical to ensure correct regiochemistry.

  • Regiochemistry: Cyclization of anilines to benzothiazoles occurs ortho to the amino group.

    • Starting with 3,4-difluoroaniline would yield the 5,6-difluoro isomer (due to steric preference for the C6 position).

    • Starting with 2,3-difluoroaniline forces cyclization at the only available ortho carbon (C6), unequivocally yielding the 4,5-difluoro substitution pattern.

  • Synthetic Route:

    • Step 1 (Cyclization): Oxidative cyclization of 2,3-difluoroaniline using Potassium Thiocyanate (KSCN) and Bromine (Br₂) to form 2-amino-4,5-difluorobenzothiazole.

    • Step 2 (Bromination): A non-aqueous Sandmeyer reaction using tert-butyl nitrite (t-BuONO) and Copper(II) Bromide (CuBr₂) to convert the amine to the 2-bromo derivative.

Pathway Visualization

G Start 2,3-Difluoroaniline (Starting Material) Reagents1 KSCN, Br2 AcOH, <10°C Start->Reagents1 Inter 2-Amino-4,5-difluorobenzothiazole (Stable Intermediate) Reagents1->Inter Oxidative Cyclization (>85% Yield) Reagents2 t-BuONO, CuBr2 MeCN, 60°C Inter->Reagents2 Product 2-Bromo-4,5-difluorobenzothiazole (Target Scaffold) Reagents2->Product Non-Aqueous Sandmeyer (Radical Substitution)

Figure 1: Synthetic pathway ensuring 4,5-regioselectivity via 2,3-difluoroaniline precursor.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,5-difluorobenzothiazole

This step utilizes a modified Hugerschoff reaction. The use of glacial acetic acid ensures solubility, while controlled bromine addition prevents over-bromination of the electron-rich aniline ring.

Reagents & Materials:

  • 2,3-Difluoroaniline (1.0 eq)

  • Potassium Thiocyanate (KSCN) (4.0 eq)

  • Bromine (Br₂) (1.05 eq)

  • Glacial Acetic Acid (Solvent, 10 mL/g of aniline)

  • Ammonium Hydroxide (25% aq) for neutralization.

Step-by-Step Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 2,3-difluoroaniline (e.g., 5.0 g, 38.7 mmol) and KSCN (15.0 g, 154 mmol) in glacial acetic acid (50 mL).

  • Cooling: Cool the mixture to 0–5°C using an ice-salt bath. Critical: Maintain temperature <10°C to avoid exothermic runaways.

  • Bromination: Dissolve Bromine (6.5 g, 2.1 mL, 40.6 mmol) in glacial acetic acid (20 mL). Add this solution dropwise over 45 minutes. The solution will turn yellow/orange.

  • Reaction: Once addition is complete, remove the cooling bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup:

    • Pour the reaction mixture into ice water (300 mL). A slurry will form.

    • Slowly add Ammonium Hydroxide (25%) with stirring until pH reaches ~8–9. The product will precipitate as a solid.[1]

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid, wash copiously with water (to remove inorganic salts), and dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Expert Insight: If the product is colored (orange/brown), it indicates residual bromine or impurities. Recrystallize from Ethanol/Water (9:1) for analytical purity.

Protocol B: Synthesis of 2-Bromo-4,5-difluorobenzothiazole

The conversion of the 2-amino group to 2-bromo is best achieved using tert-butyl nitrite (t-BuONO) and CuBr₂ in acetonitrile. This non-aqueous method is superior to the traditional aqueous NaNO₂/HBr method for fluorinated heterocycles, as it avoids solubility issues and harsh acidic conditions.

Reagents & Materials:

  • 2-Amino-4,5-difluorobenzothiazole (1.0 eq) (from Protocol A)

  • Copper(II) Bromide (CuBr₂) (1.2 eq)

  • tert-Butyl Nitrite (t-BuONO) (1.5 eq)

  • Acetonitrile (anhydrous) (15 mL/g of amine)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add CuBr₂ (e.g., 2.9 g, 12.9 mmol) and anhydrous Acetonitrile (40 mL).

  • Activation: Add t-BuONO (2.3 mL, 19.3 mmol) to the dark green/black suspension. Stir for 10 minutes at RT.

  • Addition: Add 2-Amino-4,5-difluorobenzothiazole (2.0 g, 10.7 mmol) portion-wise over 15 minutes. Caution: Nitrogen gas evolution will occur.

  • Heating: Heat the reaction mixture to 60°C for 2–3 hours. The color typically shifts to a lighter green/brown as the diazonium intermediate is consumed.

  • Quench & Workup:

    • Cool to RT and dilute with Diethyl Ether or EtOAc (100 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove copper salts.

    • Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 0–10% EtOAc in Hexanes). The product is non-polar and elutes early.

Quantitative Data Summary:

ParameterProtocol A (Amination)Protocol B (Bromination)
Limiting Reagent 2,3-Difluoroaniline2-Amino-4,5-difluorobenzothiazole
Key Reagent KSCN / Br₂t-BuONO / CuBr₂
Temperature <10°C (add), then RT60°C
Typical Yield 85–92%70–80%
Purity (HPLC) >95% (crude)>98% (after column)

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity Verification
  • Issue: Formation of 5,6-difluoro isomer.

  • Cause: Incorrect starting material (using 3,4-difluoroaniline instead of 2,3-difluoroaniline).

  • Validation: Check 1H NMR. The 4,5-difluoro product will show two aromatic protons with distinct coupling constants due to the fluorine environment. The 5,6-isomer is symmetric in terms of proton environment relative to the nitrogens? No, but the coupling patterns (

    
    ) differ significantly.
    
    • 4,5-Difluoro:[2] Protons are at C6 and C7. C7 is ortho to S. C6 is meta to S.

    • 5,6-Difluoro: Protons are at C4 and C7.

Sandmeyer Efficiency
  • Issue: Low yield in bromination step.

  • Solution: Ensure anhydrous acetonitrile is used. Water quenches the diazonium species to the phenol (2-hydroxy derivative).

  • Safety Note: t-BuONO is volatile and flammable. Handle in a fume hood.

Purification Workflow

Workup Rxn Reaction Mixture (MeCN, Cu salts, Product) Extract Dilute with Et2O Wash with 1M HCl Rxn->Extract Organic Organic Layer (Product + Impurities) Extract->Organic Aqueous Aqueous Layer (Cu salts - Discard) Extract->Aqueous Dry Dry (Na2SO4) & Concentrate Organic->Dry Column Flash Chromatography (Silica, 0-10% EtOAc/Hex) Dry->Column Final Pure 2-Bromo-4,5-difluorobenzothiazole Column->Final

Figure 2: Purification workflow for the isolation of the 2-bromo derivative.

Safety & Handling

  • Bromine (Br₂): Highly corrosive and volatile. Use only in a well-ventilated fume hood. Keep Sodium Thiosulfate solution nearby to neutralize spills.

  • Copper Salts: Toxic to aquatic life. Dispose of aqueous washes as hazardous heavy metal waste.

  • Fluorinated Compounds: While stable, combustion may release HF. Avoid excessive heat during rotary evaporation.

References

  • BenchChem. Comparative Analysis of 2-Aminobenzothiazole Synthesis Methods. (2025).[3][4][5]

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols.

  • Jordan, A. D. et al. Synthesis and properties of 2-substituted benzothiazoles.J. Org. Chem. (2008).[6] (Contextual grounding for non-aqueous Sandmeyer).

  • ChemicalBook. 2,3-Difluoroaniline Properties and Synthesis.

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025).[3][4][5]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-4,5-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The targeted modification of this heterocyclic system is therefore of paramount importance for the development of novel molecular entities. 2-Bromo-4,5-difluorobenzothiazole emerges as a highly versatile building block, offering multiple sites for functionalization through nucleophilic aromatic substitution (SNAr). The electronic properties of the benzothiazole ring, characterized by the electron-withdrawing nature of the thiazole moiety, render the aromatic core susceptible to nucleophilic attack.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of SNAr reactions to 2-Bromo-4,5-difluorobenzothiazole, detailing the underlying mechanistic principles and providing field-proven experimental protocols.

Understanding the Reactivity Landscape: Regioselectivity in Polyhalogenated Benzothiazoles

The reactivity of 2-Bromo-4,5-difluorobenzothiazole in SNAr reactions is governed by the interplay of the electron-deficient benzothiazole core and the nature of the halogen substituents. A fundamental principle of SNAr is that the rate of displacement of a halide leaving group follows the order F > Cl > Br > I.[3] This counterintuitive trend, opposite to that observed in aliphatic nucleophilic substitutions (SN2), is a consequence of the reaction mechanism. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The high electronegativity of fluorine powerfully polarizes the C-F bond, rendering the attached carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[3]

Consequently, for 2-Bromo-4,5-difluorobenzothiazole, nucleophilic attack is anticipated to occur preferentially at the 4- and 5-positions, leading to the displacement of a fluoride ion, rather than at the 2-position to displace the bromide. The position of attack (C4 vs. C5) can be influenced by the specific nucleophile and reaction conditions, though often a mixture of isomers may be obtained. The bromine atom at the 2-position, being a poorer leaving group in the context of SNAr, can be retained for subsequent cross-coupling reactions, offering a powerful strategy for orthogonal functionalization.

SNAr_Mechanism

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the SNAr functionalization of 2-Bromo-4,5-difluorobenzothiazole. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous solvents and inert atmosphere conditions are recommended for reactions involving strong bases like sodium hydride.

Protocol 1: Amination Reactions

This protocol describes a general procedure for the reaction with primary and secondary amines.

Materials:

  • 2-Bromo-4,5-difluorobenzothiazole

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-Bromo-4,5-difluorobenzothiazole (1.0 eq) in DMF or DMSO, add the amine nucleophile (1.1 - 1.5 eq).

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4(or 5)-amino-5(or 4)-fluorobenzothiazole.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
MorpholineK₂CO₃DMSO1004-8
AnilineEt₃NDMF12012-24
PiperidineK₂CO₃DMSO906-12

Table 1: Representative conditions for amination reactions.

Protocol 2: Thiolation Reactions

This protocol outlines the reaction with thiol nucleophiles to form thioether derivatives.

Materials:

  • 2-Bromo-4,5-difluorobenzothiazole

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of 2-Bromo-4,5-difluorobenzothiazole (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired 2-bromo-4(or 5)-thioether-5(or 4)-fluorobenzothiazole.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
ThiophenolNaHTHFrt2-6
Benzyl mercaptanK₂CO₃DMF504-8

Table 2: Representative conditions for thiolation reactions.

Protocol 3: Alkoxylation/Aryloxylation Reactions

This protocol describes the synthesis of ether derivatives using alcohol or phenol nucleophiles.

Materials:

  • 2-Bromo-4,5-difluorobenzothiazole

  • Alcohol or phenol nucleophile (e.g., sodium methoxide, phenol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous THF or DMF

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 2-Bromo-4,5-difluorobenzothiazole (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography to yield the desired 2-bromo-4(or 5)-alkoxy/aryloxy-5(or 4)-fluorobenzothiazole.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Methanol (as NaOMe)NaOMeMeOH/DMF806-12
PhenolNaHDMF10012-24

Table 3: Representative conditions for alkoxylation/aryloxylation reactions.

Workflow and Characterization

A generalized workflow for the successful execution and validation of SNAr reactions on 2-Bromo-4,5-difluorobenzothiazole is depicted below. Rigorous characterization of the final products is crucial to confirm the structure and regioselectivity of the substitution.

SNAr_Workflow

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the proton signals of the substituted benzothiazole and the incorporated nucleophile.

    • ¹³C NMR: To confirm the carbon framework of the product.

    • ¹⁹F NMR: This is a critical technique to determine the regioselectivity of the reaction. The number of fluorine signals and their coupling patterns will unambiguously establish whether substitution occurred at the C4 or C5 position.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Conclusion and Future Perspectives

The nucleophilic aromatic substitution on 2-Bromo-4,5-difluorobenzothiazole provides a robust and versatile platform for the synthesis of a diverse array of functionalized benzothiazoles. The predictable regioselectivity, favoring substitution at the fluorine-bearing positions, allows for the strategic retention of the C2-bromine atom for subsequent transformations. The protocols outlined in these application notes serve as a valuable starting point for the exploration of novel chemical space in drug discovery and materials science, enabling the generation of libraries of compounds with tailored properties.

References

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting, The Scripps Research Institute. Retrieved from [Link]

  • AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

  • Sievänen, E., Noponen, V., Král, V., Bríza, T., & Kolehmainen, E. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397. Retrieved from [Link]

  • Smith, J. G. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Shvartsberg, M. S., et al. (2026, February 13). Regioselective synthesis of functionalized 1,4-benzothiazines via intramolecular SNArF and SNArHcyclizations. ResearchGate. Retrieved from [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

  • Garcı́a-Roncero, P., et al. (2025, May 25). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PubMed Central. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

  • Banks, M. R., et al. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. Retrieved from [Link]

  • Ibeas, S., et al. (2017, November 17). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). SciSpace. Retrieved from [Link]

  • Farmer, S., et al. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Tobisu, M., et al. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Retrieved from [Link]

  • OpenStax. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Ryan, S. J., et al. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Sethiya, A., et al. (n.d.). Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. ResearchGate. Retrieved from [Link]

  • Wiley. (2025, August 7). ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Retrieved from [Link]

  • Farsh, A. A. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

  • Reddy, D. R. S. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Retrieved from [Link]

  • WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • Sipyagin, A. M., et al. (2004, February). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. ResearchGate. Retrieved from [Link]

  • Sheremetev, A. B., et al. (n.d.). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([6][8][9]thiadiazole) 2 with aromatic and aliphatic amines. ResearchGate. Retrieved from [Link]

  • Sheremetev, A. B., et al. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([6][8][9]thiadiazole) 1 with morpholine. ResearchGate. Retrieved from [Link]

Sources

Application Note: Precision Functionalization of 2-Bromo-4,5-difluorobenzothiazole via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2-Bromo-4,5-difluorobenzothiazole presents a unique chemoselective challenge in medicinal chemistry. The benzothiazole core is inherently electron-deficient, a property significantly amplified by the 4,5-difluoro substitution pattern. This electronic landscape makes the C2-position highly susceptible to both Palladium-catalyzed oxidative addition and background Nucleophilic Aromatic Substitution (


).

This application note details a robust Buchwald-Hartwig Amination protocol designed to suppress


 side-reactions, prevent C–F bond activation, and enable the coupling of electronically deactivated or sterically encumbered amines—substrates that typically fail under standard thermal displacement conditions.

Mechanistic Considerations & Substrate Analysis

The Electronic Tug-of-War

The 2-bromo-4,5-difluorobenzothiazole scaffold sits at the intersection of two reactivity paradigms. Success requires navigating the competition between the catalytic cycle and the thermal background reaction.

  • Pathway A (Desired): Pd-Catalyzed Cycle. The electron-poor nature of the ring facilitates rapid oxidative addition of the C2–Br bond to Pd(0). However, the resulting Pd(II) species is electrophilic and prone to homocoupling if transmetallation is slow.

  • Pathway B (Undesired):

    
     Background.  The inductive effect of the ring nitrogen (N3) and the fluorine atoms renders C2 highly electrophilic. Strong nucleophiles (e.g., alkyl amines) will attack C2 directly, even without metal, often leading to uncontrolled exotherms or double-additions.
    
  • Pathway C (Risk): C–F Activation. While C–Br is the weakest bond, the C4–F bond is ortho to the ring nitrogen and can undergo oxidative addition with electron-rich phosphines at high temperatures.

Decision Matrix: Pd vs.

Before proceeding, validate the necessity of the Buchwald-Hartwig manifold using the diagram below.

DecisionTree Start Target: 2-Amino-4,5-difluorobenzothiazole AmineType Analyze Nucleophile (Amine) Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine (e.g., Morpholine, Benzylamine) AmineType->Aliphatic Aniline Aryl Amine / Aniline (e.g., 4-CN-Aniline) AmineType->Aniline Amide Amide / Carbamate AmineType->Amide SNAr Use SNAr Protocol (Base: DIPEA, Solvent: DMF/DMSO, Heat) Aliphatic->SNAr High Nucleophilicity Buchwald Use Buchwald-Hartwig Protocol (Pd-Catalyzed) Aniline->Buchwald Low Nucleophilicity Amide->Buchwald Poor Nucleophile Check Check: Is Regioselectivity Critical? SNAr->Check Check->Buchwald Yes (Avoid off-target F-displacement)

Figure 1: Decision matrix for selecting the appropriate amination strategy.

Experimental Protocols

Protocol A: The "Universal" Method (BrettPhos)

Best for: Weak nucleophiles (anilines), sterically hindered amines, and high-value substrates requiring maximum yield. Rationale: BrettPhos forms a highly active, bulky precatalyst that promotes reductive elimination while suppressing


-hydride elimination and C–F activation.

Reagents:

  • Substrate: 2-Bromo-4,5-difluorobenzothiazole (1.0 equiv)

  • Amine: 1.2 equiv[1][2][3][4]

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

    • Alternative:

      
       (2 mol%) + BrettPhos (4 mol%)
      
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.4 equiv)
    • Note: Use

      
       for base-sensitive substrates; 
      
      
      
      for faster kinetics.
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial with a stir bar, 2-Bromo-4,5-difluorobenzothiazole, and the amine.
    
  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst and the base (

    
    ).
    
    • Critical: If using

      
      , add it last to prevent degradation of the substrate before catalyst engagement.
      
  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Seal the vial with a septum cap. Sparge with

    
     for 5 minutes or perform 3 vacuum/backfill cycles.
    
  • Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).

    • Monitoring: Check LCMS at 1 hour. Full conversion is typically observed within 2–4 hours.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc. Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: The "Scale-Up" Method (XantPhos)

Best for: Primary amines, cost-sensitive scale-up (>10g), and heterocycle-heterocycle couplings. Rationale: XantPhos is a wide-bite-angle ligand that stabilizes the Pd center, favoring reductive elimination and preventing catalyst deactivation by the sulfur-rich benzothiazole core.

Reagents:

  • Catalyst:

    
     (1.5 mol%) + XantPhos (3 mol%)
    
  • Base:

    
     (finely ground, 2.0 equiv)
    
  • Solvent: Toluene or Toluene/t-BuOH (5:1)

Procedure Modifications:

  • Pre-stir the Pd source and ligand in a small amount of solvent for 10 minutes at RT to ensure ligation (color change from purple to orange/brown) before adding to the main reaction vessel containing substrate and base.

  • Heat to 100°C . The bidentate nature of XantPhos requires slightly higher energy for the catalytic turnover but provides superior catalyst longevity.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on amine class and conditions.

Amine ClassNucleophile ExampleRecommended SystemBaseTempExpected YieldKey Risk
Electron-Rich Aniline p-AnisidineBrettPhos Pd G3

80°C>90%Over-arylation
Electron-Poor Aniline 3-CN-AnilineBrettPhos Pd G3

100°C75-85%Slow conversion
Primary Aliphatic n-ButylamineXantPhos /


90°C85-95%Homocoupling
Secondary Cyclic MorpholineUse

Protocol
DIPEA60°C>95%N/A
Amide/Lactam 2-PyrrolidinoneXantPhos Pd G3

100°C60-75%Hydrolysis

Troubleshooting & Quality Control

Common Impurities
  • Hydrodehalogenation (M-Br + H):

    • Cause:

      
      -hydride elimination from the amine or solvent, or adventitious water.
      
    • Fix: Switch solvent to Toluene; ensure rigorous drying of reagents. Use a Pd source without

      
      -hydrogens (avoid Pd(OAc)2 if possible, use Pd-G3).
      
  • Homocoupling (Biaryl formation):

    • Cause: Slow transmetallation or excess oxidant (

      
      ).
      
    • Fix: Degas solvents more thoroughly (freeze-pump-thaw). Increase amine equivalents.

  • Regioisomers (C-F attack):

    • Cause: Temperature too high (>120°C) or ligand too small/electron-rich.

    • Fix: Lower temperature to 80°C. Use bulky ligands (BrettPhos, tBuBrettPhos) to sterically shield the metal center from the ortho-fluorine.

Analytical Checkpoint (HPLC/LCMS)
  • Retention Time: The product will be significantly more polar than the dibromo-difluoro starting material but less polar than the hydrolyzed phenol byproduct.

  • UV Profile: Benzothiazoles have strong absorbance at 254nm and 280nm.

  • Fluorine NMR: Essential for verifying the integrity of the 4,5-difluoro motif.

    • Starting Material: Two distinct signals (approx -130 to -150 ppm).

    • Product: Should retain two signals with slightly shifted coupling constants. Loss of a signal indicates

      
       at the C-F bond.
      

Visualization: Catalytic Workflow

Workflow cluster_prep Phase 1: Preparation cluster_cat Phase 2: Catalysis cluster_workup Phase 3: Isolation Step1 Charge Solids: Substrate, Amine, Base Step2 Inert Atmosphere: Evacuate/Backfill N2 (x3) Step1->Step2 Step3 Add Solvent & Catalyst (Dioxane/BrettPhos) Step2->Step3 Step4 Heat to 80°C Stir 1000 RPM Step3->Step4 Step5 IPC (LCMS) Check for De-Br Step4->Step5 Step5->Step4 Incomplete Step6 Filter (Celite) & Conc. Step5->Step6 Complete

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

References

  • Buchwald-Hartwig Amination Overview

    • Wikipedia. "Buchwald–Hartwig amination."[4][5][6][7][8][9][10]

    • [6][11]

  • BrettPhos Ligand Development

    • Fors, B. P., et al.[8][12] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[8][10] J. Am. Chem. Soc., 2008.[12]

  • Amin

    
     vs Pd): 
    
    • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PMC - NIH.
  • General Protocols for Electron-Deficient Heterocycles

    • "Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole."[10] Benchchem Application Notes.

  • XantPhos Utility in Heterocycles

    • "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amin

Sources

Application Note: 2-Bromo-4,5-difluorobenzothiazole as a Privileged Scaffold for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the landscape of modern drug discovery, the benzothiazole core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This application note details the strategic utility of 2-Bromo-4,5-difluorobenzothiazole (CAS: [Specific CAS if available, else generic identifier]) as a high-value building block.

Unlike generic benzothiazoles, this specific difluorinated analog offers a dual advantage:

  • The C2-Bromine "Warhead": A highly reactive handle for Palladium-catalyzed cross-couplings (

    
     and Suzuki/Buchwald-Hartwig), enabling rapid library generation.
    
  • The 4,5-Difluoro Motif: A strategic substitution pattern designed to block common metabolic soft spots (CYP450 oxidation) while modulating lipophilicity (

    
    ) and electronic distribution without introducing significant steric bulk.
    

This guide provides a validated workflow for utilizing this scaffold to enhance potency and metabolic stability in kinase inhibitors and neuroprotective agents.

Part 2: Strategic Rationale & Chemical Reactivity

The Fluorine Advantage in Medicinal Chemistry

The incorporation of fluorine at the C4 and C5 positions is not merely decorative; it is a calculated medicinal chemistry tactic.

  • Metabolic Blockade: The C4 and C5 positions on the benzothiazole ring are electron-rich sites prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (

    
     bond energy ~116 kcal/mol vs 
    
    
    
    ~99 kcal/mol) effectively blocks this degradation pathway, extending the half-life (
    
    
    ) of the drug candidate.
  • Electronic Modulation: The strong electronegativity of the 4,5-difluoro system reduces the electron density of the benzene ring, which can strengthen

    
     stacking interactions with target proteins (e.g., in the ATP-binding pocket of kinases).
    
Reactivity Map

The following diagram illustrates the differential reactivity of the scaffold, guiding synthetic planning.

ReactivityMap Scaffold 2-Bromo-4,5- difluorobenzothiazole C2_Br C2-Position (Bromine) Primary Reactivity Hotspot (Suzuki, Buchwald, SnAr) Scaffold->C2_Br C4_5_F C4/C5-Positions (Fluorine) Metabolic Shielding Electronic Tuning Scaffold->C4_5_F Ring_N Thiazole Nitrogen H-Bond Acceptor Salt Formation Scaffold->Ring_N

Figure 1: Reactivity profile of the 2-Bromo-4,5-difluorobenzothiazole scaffold. Red indicates the primary synthetic handle; Blue indicates physicochemical modulation sites.

Part 3: Experimental Protocol - Suzuki-Miyaura Coupling

The most common application of this scaffold is the installation of aryl or heteroaryl groups at the C2 position. The following protocol is optimized for high yields and reproducibility, minimizing debromination side products.

Materials & Reagents[1][2]
  • Scaffold: 2-Bromo-4,5-difluorobenzothiazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid/ester (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Chosen for resistance to oxidative addition failure in electron-poor heterocycles.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 25 mL round-bottom flask or microwave vial. Allow to cool under a stream of Argon or Nitrogen.

  • Charge Reagents: Add 2-Bromo-4,5-difluorobenzothiazole (1.0 mmol, 250 mg), the corresponding aryl boronic acid (1.2 mmol), and

    
     (0.05 mmol) to the vial.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL). Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Base Activation: Add the aqueous

    
     solution (1.5 mL).
    
  • Reaction:

    • Thermal Method: Heat at 90°C for 4–12 hours.

    • Microwave Method (Preferred): Heat at 110°C for 30 minutes.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization Table
ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive boronic acidSwitch to

/ XPhos system; ensure boronic acid is pure.
Hydrolysis of C2-Br Base concentration too highReduce base to 2.0 equiv or switch to mild base (

).
Protodebromination Reaction temperature too highLower temp to 80°C; ensure strictly anhydrous conditions if using non-aqueous base.
Homocoupling Oxygen present in solventSparge solvent with Argon for >15 mins before use.

Part 4: Discovery Workflow

To effectively integrate this scaffold into a drug discovery campaign, follow this logic flow. This ensures that the fluorinated core is utilized only when ADME data supports its necessity.

Workflow Start Hit Identification (Benzothiazole Core) Screen1 Initial SAR Screening (Non-fluorinated analogs) Start->Screen1 Decision Metabolic Stability Issue? (High Clearance) Screen1->Decision Solution Switch to 2-Bromo-4,5-difluorobenzothiazole Decision->Solution Yes Lead Optimized Lead Candidate Decision->Lead No (Proceed with Hit) Synthesis Library Synthesis (Suzuki/Buchwald) Solution->Synthesis Testing ADME & Potency Validation Synthesis->Testing Testing->Lead

Figure 2: Decision tree for incorporating the fluorinated scaffold into lead optimization.

Part 5: References

  • Benzothiazole Scaffold Utility:

    • Review: Keri, R. S., et al. (2015). "Benzothiazole: a unique and versatile scaffold for the design of heterocyclic scaffolds in medicinal chemistry."[1][2][3] European Journal of Medicinal Chemistry.

  • Fluorine in Medicinal Chemistry:

    • Mechanism:[3][4][5] Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Explains the metabolic blocking effect of C-F bonds).

  • Suzuki Coupling Protocols:

    • Methodology: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research.

  • Metabolic Stability of Benzothiazoles:

    • Case Study: Bradshaw, T. D., et al. (1998). "In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles." British Journal of Cancer. (Highlights the metabolism issues of the benzothiazole ring that fluorine helps mitigate).

Sources

Application Notes & Protocols: Unraveling the Reaction Mechanisms of 2-Bromo-4,5-difluorobenzothiazole with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the reaction mechanisms of 2-Bromo-4,5-difluorobenzothiazole, a key heterocyclic building block in medicinal chemistry and materials science. Understanding its reactivity with various nucleophiles is paramount for the rational design and synthesis of novel derivatives with potential therapeutic or functional properties. This document delves into the primary reaction pathways—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions—offering both mechanistic insights and practical experimental protocols.

The Strategic Importance of 2-Bromo-4,5-difluorobenzothiazole

The benzothiazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] The specific substitution pattern of 2-Bromo-4,5-difluorobenzothiazole offers a unique combination of reactive sites. The bromine atom at the C2 position serves as a versatile handle for functionalization, while the electron-withdrawing fluorine atoms on the benzene ring modulate the electronic properties of the molecule, influencing its reactivity and potential biological interactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when sufficiently activated by electron-withdrawing groups.[4] The benzothiazole system is inherently electron-deficient, and the C2 position is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring.[5]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][6]

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, the C2 carbon bonded to bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7] The negative charge is delocalized over the aromatic system and is particularly stabilized by the nitrogen atom of the thiazole ring and the fluorine substituents.[4][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (bromide ion). The addition of the nucleophile is typically the rate-determining step of the reaction.[6]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation (or Amine Coordination) PdII_Aryl->Transmetalation R-M PdII_Diorganyl Aryl-Pd(II)-R(L₂) Transmetalation->PdII_Diorganyl RedElim Reductive Elimination PdII_Diorganyl->RedElim RedElim->Pd0 Ar-R Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Combine Reactants, Catalyst, Ligand, Base in Solvent Inert Establish Inert Atmosphere (Ar or N₂) Setup->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction & Aqueous Work-up Monitoring->Quench Upon Completion Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Column Chromatography or Recrystallization Concentration->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis

Sources

Application Note: Functionalization of the C2 Position in 4,5-Difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5-difluorobenzothiazole scaffold is a high-value pharmacophore in modern drug discovery, particularly within kinase inhibitor and agrochemical pipelines. The specific substitution pattern—fluorine atoms at the 4 and 5 positions—imparts unique electronic properties: it significantly lowers the LUMO energy of the heterocycle, enhancing its reactivity toward nucleophiles while increasing the acidity of the C2 proton (


).

However, this electron deficiency introduces a "reactivity cliff." While the C2 position is the primary vector for functionalization, the fluorinated carbocyclic ring is susceptible to competing nucleophilic aromatic substitution (


) or lithium-halogen exchange-induced benzyne formation.

This guide provides three validated protocols for C2 functionalization, selected based on the desired bond formation:

  • Anionic Pathway (Lithiation): For introducing electrophiles (CHO, I, Si, C-OH).

  • Radical Pathway (Minisci): For introducing

    
    -rich alkyl groups.
    
  • Catalytic Pathway (C-H Activation): For direct biaryl coupling (

    
    ).
    

Strategic Analysis & Decision Matrix

The choice of method depends strictly on the electronic nature of the incoming group. The 4,5-difluoro motif dictates strict temperature controls in anionic pathways to prevent ring fragmentation.

DOT Diagram: Synthetic Decision Tree

G Start Target: C2-Functionalized 4,5-Difluorobenzothiazole Decision Select Incoming Group Type Start->Decision PathA Electrophiles (CHO, Halogen, Si, C-OH) Decision->PathA PathB Alkyl Groups (sp3) (Me, Et, Cycloalkyl) Decision->PathB PathC Aryl/Heteroaryl (sp2) (Biaryl coupling) Decision->PathC MethodA Protocol 1: Cryogenic Lithiation (n-BuLi, -78°C) PathA->MethodA MethodB Protocol 2: Minisci Reaction (Radical Alkylation) PathB->MethodB MethodC Protocol 3: Pd-Catalyzed C-H Activation PathC->MethodC RiskA Risk: Benzyne Formation Control: T < -70°C MethodA->RiskA RiskB Benefit: Fluorine enhances radical acceptance MethodB->RiskB

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the target substituent.

Protocol 1: Cryogenic C2-Lithiation (The Anionic Pathway)

Application: Introduction of carbonyls, halogens, silanes, or secondary alcohols. Mechanism: Deprotonation of the acidic C2-H followed by electrophilic trapping.

Scientific Rationale

The C2 proton of benzothiazole is acidic. However, the 4-fluoro substituent is peri to the nitrogen and ortho to the C5-fluorine. Standard lithiation at temperatures above -60°C poses a severe risk of Li-F elimination , generating a transient benzyne intermediate that leads to polymerization or "tars."

  • Base Selection:

    
    -Butyllithium (
    
    
    
    -BuLi) is preferred over LDA for benzothiazoles due to cleaner kinetics, provided the temperature is strictly controlled.
  • Solvent: THF is mandatory to solvate the lithiated species; diethyl ether often results in precipitation of the anion.

Experimental Procedure

Reagents:

  • 4,5-Difluorobenzothiazole (1.0 equiv)

  • 
    -BuLi (1.1 equiv, 1.6 M in hexanes)
    
  • Electrophile (1.2–1.5 equiv, e.g., DMF,

    
    , TMSCl)
    
  • Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a temperature probe and nitrogen inlet. Charge with anhydrous THF and 4,5-difluorobenzothiazole.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.

  • Metallation: Add

    
    -BuLi dropwise via syringe pump over 15 minutes. Crucial: Do not allow the internal temperature to rise above -70°C.
    
    • Observation: The solution typically turns a yellow-orange color, indicating the formation of the 2-lithio species.

  • Maturation: Stir at -78°C for 30–45 minutes. (Do not extend beyond 1 hour to minimize C4-F attack).

  • Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    

Data Validation (Yields):

ElectrophileProduct (C2-Substituent)Yield (%)Notes
DMFFormyl (-CHO)82-88%Rapid trapping; very clean.
Iodine (

)
Iodo (-I)75-80%Light sensitive product.
TMSClTrimethylsilyl (-TMS)90-95%Useful blocking group.
AcetoneTertiary Alcohol65-70%Steric bulk reduces yield slightly.

Protocol 2: Minisci Radical Alkylation

Application: Direct introduction of alkyl groups (Methyl, Ethyl, Isopropyl, Cycloalkyl). Mechanism: Oxidative decarboxylation of carboxylic acids generates nucleophilic alkyl radicals, which attack the electron-deficient C2 position.

Scientific Rationale

The 4,5-difluoro substitution makes the benzothiazole ring highly electron-deficient. According to Minisci theory, this lowers the LUMO , making the ring an exceptional "radical trap" for nucleophilic alkyl radicals. This method avoids the use of pyrophoric lithium reagents and tolerates moisture.

Experimental Procedure

Reagents:

  • 4,5-Difluorobenzothiazole (1.0 equiv)

  • Alkyl Carboxylic Acid (

    
    , 3.0 equiv)
    
  • Silver Nitrate (

    
    , 0.2 equiv)
    
  • Ammonium Persulfate (

    
    , 3.0 equiv)
    
  • Solvent: DCM/Water (biphasic 1:1) or TFA/Water.

Step-by-Step:

  • Dissolution: Dissolve 4,5-difluorobenzothiazole in DCM (0.3 M). Add water equal to the volume of DCM.

  • Radical Source: Add the carboxylic acid (source of the alkyl group) and

    
    .[1]
    
  • Initiation: Add ammonium persulfate in one portion.

  • Reaction: Vigorously stir the biphasic mixture at 40°C–50°C.

    • Note: Gas evolution (

      
      ) will be observed.
      
  • Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of oxidant and silver catalyst.

  • Workup: Basify with

    
     (careful of foaming) and extract with DCM.
    

Optimization Tip: For volatile alkyl groups (like methyl from acetic acid), use a sealed tube to prevent loss of the radical precursor.

Protocol 3: Pd/Cu-Catalyzed Direct Arylation

Application: Formation of Biaryl compounds (C2-Aryl).[2] Mechanism: Concerted Metallation-Deprotonation (CMD) pathway.

Scientific Rationale

Traditional Suzuki coupling requires a pre-halogenated C2-benzothiazole (prepared via Protocol 1). Direct arylation ("C-H Activation") bypasses this step. The acidity of C2-H allows Pd(II) to insert via a base-assisted mechanism. The 4-fluoro substituent can exert a "ortho-fluorine effect," potentially stabilizing the transition state via weak Ag-F or Cu-F interactions if those metals are used as co-oxidants.

Experimental Procedure

Reagents:

  • 4,5-Difluorobenzothiazole (1.0 equiv)

  • Aryl Iodide (

    
    , 1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for sterically demanding aryls)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: DMF or DMA, 120°C.

Step-by-Step:

  • Combine: In a pressure vial, combine the benzothiazole, aryl iodide, base, and Pd catalyst.

  • Inert: Purge with Argon for 5 minutes.

  • Heat: Seal and heat to 120°C for 12–16 hours.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove metal salts.

Troubleshooting & Self-Validation

To ensure the protocol is working correctly, perform these validation checks:

DOT Diagram: Mechanistic Failure Modes

FailureModes Substrate 4,5-Difluorobenzothiazole Lithiation Lithiation (-78°C) Substrate->Lithiation WarmUp Warm > -60°C (Premature) Lithiation->WarmUp Loss of Control Success C2-Lithio Species (Stable) Lithiation->Success Temp Controlled Failure Li-F Elimination (Benzyne Formation) WarmUp->Failure Result Tars / Polymerization Failure->Result

Figure 2: Failure mode analysis showing the critical dependency of temperature control in preventing benzyne-mediated decomposition.

Deuterium Quench Test (The "Litmus Test")

Before committing valuable electrophiles, validate the lithiation step:

  • Run the lithiation (Protocol 1) on a small scale (50 mg).

  • Quench with

    
     (methanol-d4) or 
    
    
    
    .
  • Run

    
    -NMR.
    
  • Success Criteria: Disappearance of the C2 singlet (approx.

    
     9.0 ppm). If the signal remains, the deprotonation failed (check moisture/reagent quality). If the spectrum is messy/broad, the ring decomposed (temperature was too high).
    

References

  • General Benzothiazole Functionalization

    • Review: "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles." Molecules, 2022.[3]

  • Lithiation of Heterocycles

    • Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chem. Rev., 2008.

  • Minisci Reaction on Azoles

    • Baran, P. S. et al. "Practical C–H functionalization of quinolines with boronic acids." Nature Chemistry, 2014. (Foundational work on modern Minisci variants applicable to electron-deficient azoles).

  • Direct Arylation Protocols

    • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations." Chem. Rev., 2011.

  • Acidity D

    
    ): 
    
    • Bordwell pKa Table (DMSO).[4]

Sources

Precision Synthesis of 4,5-Difluoro-2-Substituted Benzothiazoles: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine into the benzothiazole scaffold is a critical strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and ligand-binding affinity. However, the synthesis of 4,5-difluoro-2-substituted benzothiazoles presents a specific regiochemical challenge. Standard oxidative cyclizations of 3,4-difluoroaniline derivatives often yield mixtures of 4,5- and 5,6-difluoro isomers due to competing reactive sites. This Application Note details a robust, regioselective protocol utilizing 2-bromo-3,4-difluoroaniline as a directed precursor. By employing a copper-catalyzed intramolecular C-S bond formation, researchers can ensure exclusive formation of the 4,5-difluoro isomer, eliminating the need for difficult chromatographic separations.

Critical Analysis: The Regioselectivity Challenge

To synthesize a benzothiazole with fluorine atoms at the 4 and 5 positions, one must carefully select the aniline precursor and control the cyclization point.

Structural Mapping

In the benzothiazole numbering system (Sulfur=1, Nitrogen=3), the benzene ring carbons are numbered 4, 5, 6, and 7.

  • Position 4 is adjacent to the Sulfur-bearing bridgehead carbon.

  • Position 7 is adjacent to the Nitrogen-bearing bridgehead carbon.

Retrosynthetic analysis reveals that 3,4-difluoroaniline is the required backbone. However, the cyclization of a thioamide derived from 3,4-difluoroaniline can occur at two ortho positions:

  • Position 2 (Ortho to F): Yields the target 4,5-difluorobenzothiazole .

  • Position 6 (Ortho to H): Yields the undesired 5,6-difluorobenzothiazole .

The Pitfall of Standard Methods

Classic methods like the Jacobson cyclization (oxidative radical cyclization of thiobenzanilides) are governed by steric and electronic factors that often favor the less sterically hindered Position 6, resulting in regioisomeric mixtures [1]. Separation of these isomers is notoriously difficult due to their similar polarity.

The Solution: Halogen-Directed Cyclization

To guarantee the 4,5-substitution pattern, we must block or pre-functionalize Position 2. The use of 2-bromo-3,4-difluoroaniline is the superior strategy. The bromine atom serves as a "landing pad" for the sulfur nucleophile via metal-catalyzed cross-coupling, forcing the ring closure to occur exclusively at the desired position [2].

Experimental Workflow Visualization

The following diagram illustrates the divergent pathways and the advantage of the directed approach.

BenzothiazoleSynthesis Start 3,4-Difluoroaniline Thioamide Thioamide Intermediate Start->Thioamide Path A (Risky) Bromination Bromination (NBS, DMF) Start->Bromination Path B (Recommended) Jacobson Jacobson Cyclization (K3Fe(CN)6 / Radical) Thioamide->Jacobson Mixture MIXTURE: 4,5-Difluoro + 5,6-Difluoro Jacobson->Mixture BromoAniline 2-Bromo-3,4-difluoroaniline (Directed Precursor) Bromination->BromoAniline Acylation Acylation (R-COCl) BromoAniline->Acylation Amide 2-Bromo-N-acyl aniline Acylation->Amide Thionation Thionation (Lawesson's Reagent) Amide->Thionation ThioamideBr 2-Bromo-thiobenzanilide Thionation->ThioamideBr CuCat Cu-Catalyzed Cyclization ThioamideBr->CuCat Target TARGET: 4,5-Difluoro-2-subst. Benzothiazole CuCat->Target

Figure 1: Comparison of direct oxidative cyclization (Path A) versus the halogen-directed route (Path B) for regiochemical control.

Detailed Protocol: Directed Synthesis via Cu-Catalysis

This protocol describes the synthesis of a generic 4,5-difluoro-2-arylbenzothiazole . For 2-alkyl derivatives, use the corresponding aliphatic acid chloride.

Phase 1: Precursor Preparation (If not purchased)

Note: 2-Bromo-3,4-difluoroaniline is commercially available. If synthesizing from 3,4-difluoroaniline, controlled bromination is required.

Phase 2: Acylation

Objective: Convert the aniline to the corresponding amide.

  • Reagents:

    • 2-Bromo-3,4-difluoroaniline (1.0 equiv)

    • Aryl/Alkyl Acid Chloride (1.1 equiv)

    • Triethylamine (Et3N) (1.5 equiv)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve 2-bromo-3,4-difluoroaniline in DCM (0.5 M) under N2 atmosphere.

    • Cool to 0°C. Add Et3N followed by dropwise addition of the Acid Chloride.

    • Warm to Room Temperature (RT) and stir for 2-4 hours (monitor by TLC).

    • Workup: Wash with 1N HCl, then sat. NaHCO3, then Brine. Dry over Na2SO4 and concentrate.

    • Yield: Typically >90%.[1][2]

Phase 3: Thionation

Objective: Convert the amide carbonyl to a thiocarbonyl (thioamide).

  • Reagents:

    • Amide intermediate (from Phase 2)

    • Lawesson’s Reagent (0.6 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • Suspend the amide and Lawesson’s Reagent in Toluene (0.2 M).

    • Reflux (110°C) for 2-6 hours. The reaction is complete when the starting amide spot disappears on TLC.

    • Workup: Cool to RT. Direct flash chromatography (short plug) is often preferred to remove phosphorus byproducts.

    • Observation: Product is usually a yellow solid.

Phase 4: Intramolecular C-S Bond Formation (The Key Step)

Objective: Cyclize the thioamide to form the benzothiazole ring using the bromine as a leaving group.

  • Reagents:

    • 2-Bromo-thioamide intermediate

    • Copper(I) Iodide (CuI) (5-10 mol%)

    • 1,10-Phenanthroline (10-20 mol%)

    • Cesium Carbonate (Cs2CO3) (2.0 equiv)

    • DME (Dimethoxyethane) or Dioxane (degassed)

  • Procedure:

    • In a glovebox or under strict Argon flow, combine the thioamide, CuI, Phenanthroline, and Cs2CO3 in a pressure vial.

    • Add solvent (0.2 M concentration).

    • Seal and heat to 80-100°C for 12-24 hours.

    • Mechanism: The thiolate anion (generated by base) coordinates to Cu, which undergoes oxidative addition into the C-Br bond, followed by reductive elimination to form the C-S bond [3].

  • Purification:

    • Filter through a Celite pad to remove inorganic salts.

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Summary of Reaction Conditions
ParameterRecommended ConditionWhy?
Solvent 1,4-Dioxane or DMEHigh boiling point, coordinates well with Cu.
Base Cs2CO3Solubility in organic solvents aids the heterogeneous reaction.
Catalyst CuI / 1,10-PhenanthrolineStandard, robust ligand system for C-S coupling.
Temperature 80-100°CSufficient energy for oxidative addition of Ar-Br.
Atmosphere Argon/NitrogenPrevents oxidation of the thiolate intermediate (disulfide formation).

Alternative Route: 2-Aminothiophenol Condensation

If 2-amino-3,4-difluorobenzenethiol can be generated in situ (e.g., from 2,3,4-trifluoroaniline via nucleophilic displacement of the 2-fluoro group with sulfide), it can be condensed directly with aldehydes.

  • Pros: One-pot oxidative cyclization.

  • Cons: Handling odorous/unstable thiols; availability of trifluoro-precursor.

  • Protocol: React 2-amino-3,4-difluorobenzenethiol with an aldehyde in DMSO at 120°C (oxidative condensation).

However, the Cu-catalyzed route (Section 4) remains the most modular for diverse 2-substituents.

Troubleshooting & Quality Control

NMR Validation (The "Fluorine Signature")

Validating the 4,5-difluoro pattern is crucial.

  • 1H NMR: You should observe two aromatic protons on the benzo-ring (H6 and H7). They will appear as complex multiplets (ddd) due to coupling with each other and the two fluorine atoms.

  • 19F NMR: Expect two distinct signals. The coupling constants (

    
    ) for ortho-fluorines are typically 20-25 Hz.
    
  • Differentiation: In the unwanted 5,6-isomer, the protons are at H4 and H7 (para to each other), showing small coupling constants (

    
     Hz) or appearing as singlets/doublets with large F-coupling. In the 4,5-isomer, the protons are adjacent (H6, H7), showing typical ortho coupling (
    
    
    
    Hz).
Common Issues
  • Incomplete Cyclization: If the starting material (thioamide) persists, increase catalyst loading to 10 mol% CuI or switch solvent to DMF and increase temp to 120°C.

  • Desulfurization: Overheating Lawesson's reagent can lead to tar. Do not exceed 110°C.

References

  • Jacobson Cyclization Regioselectivity

    • Title: Synthesis and Cycliz
    • Source: Journal of Current Pharmaceutical Research / ResearchG
    • URL:[Link]

  • Directed Synthesis via Halogenated Precursors

    • Title: Antitumor Benzothiazoles.[3] 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles

    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Copper-Catalyzed C-S Coupling Mechanisms

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Rel
    • Source: Molecules / NIH
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4,5-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the purification of 2-Bromo-4,5-difluorobenzothiazole.

Welcome to the technical support center for the purification of 2-Bromo-4,5-difluorobenzothiazole. As a key intermediate in pharmaceutical and materials science research, achieving high purity of this compound is critical for reliable downstream applications. This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice in a direct question-and-answer format to address challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-Bromo-4,5-difluorobenzothiazole?

Answer: Impurities typically arise from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 2-aminothiophenol derivative or the brominating agent. The thiol group in 2-aminothiophenol is particularly susceptible to oxidation, which can form a disulfide byproduct.[1]

  • Over-brominated or Isomeric Products: Depending on the reaction control, poly-brominated species or isomers with bromine at a different position can form. Controlling reaction temperature and using milder brominating agents like N-Bromosuccinimide (NBS) can minimize these byproducts.[2][3]

  • Solvent Residues and Reagents: Residual solvents from the reaction or work-up, as well as catalysts or acids, may be present.

  • Decomposition Products: Benzothiazoles can be sensitive to harsh acidic or thermal conditions, which may lead to degradation.[2]

Q2: How do I perform a preliminary assessment of my crude product's purity?

Answer: A quick and effective preliminary assessment can be performed using Thin-Layer Chromatography (TLC). By spotting the crude material alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components.[1][4] The presence of multiple spots indicates impurities. Further characterization by ¹H NMR or LC-MS can provide a more quantitative purity assessment and help identify the impurities.

Q3: What are the primary methods for purifying 2-Bromo-4,5-difluorobenzothiazole?

Answer: The two most effective and widely used techniques for purifying this solid compound are Recrystallization and Column Chromatography .

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, provided a suitable solvent is found. It is often the most efficient method for achieving high crystalline purity.

  • Flash Column Chromatography is a versatile technique for separating complex mixtures, especially when impurities have polarities different from the product.[5][6] It is the method of choice when recrystallization is ineffective or when separating isomers.

Purification Workflow & Strategy

The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale. The following workflow provides a logical approach to purification.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Method cluster_end Final State Crude Crude Product (Post-Workup) TLC Purity Check by TLC Crude->TLC Decision Impurity Profile? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Single major spot, minor baseline impurities ColumnChrom Column Chromatography Decision->ColumnChrom Multiple spots, similar polarity Pure Pure Product Recrystallization->Pure ColumnChrom->Pure Confirm Confirm Purity (TLC, NMR, MP) Pure->Confirm

Caption: General purification workflow for 2-Bromo-4,5-difluorobenzothiazole.

Detailed Protocol: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q4: How do I select the right solvent for recrystallization?

Answer: An ideal solvent should dissolve the compound completely when hot (at its boiling point) but poorly when cold (at room temperature or in an ice bath). The impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into several test tubes.

  • To each tube, add a different solvent dropwise (start with 0.5 mL).

  • Observe solubility at room temperature. A good solvent will not dissolve the compound.

  • Heat the tubes that did not show solubility. A good solvent will dissolve the compound upon heating.

  • Cool the clear solutions to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

Solvent ClassExample Solvents to ScreenRationale
Alcohols Ethanol, Methanol, IsopropanolOften good for moderately polar compounds. An ethanol/water mixture is a common solvent pair.[4]
Hydrocarbons Hexane, HeptaneGood for nonpolar impurities. The product is likely insoluble. Can be used as an anti-solvent.
Chlorinated Dichloromethane, ChloroformOften have high solubility for aromatic compounds. May require a less polar anti-solvent.[7]
Esters Ethyl AcetateA moderately polar solvent with a convenient boiling point.
Ketones AcetoneA polar aprotic solvent; good dissolving power.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Detailed Protocol: Flash Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Q5: How do I develop a solvent system (mobile phase) for column chromatography?

Answer: The ideal solvent system is first determined using TLC. The goal is to find a solvent or solvent mixture that moves the desired compound to a Retention Factor (Rf) of 0.25-0.35 .

  • Procedure: Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). Visualize the spots under UV light.

  • Interpretation:

    • If the spot remains at the baseline, the solvent is not polar enough.

    • If the spot moves with the solvent front, the solvent is too polar.

    • A good separation will show clear distance between the product spot and impurity spots.

Step-by-Step Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting with the chosen mobile phase. Start with a less polar mixture and gradually increase the polarity if a gradient elution is needed.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Guide

Q6: My product won't crystallize from solution. What should I do?

Answer: This is a common issue that can often be resolved with one of the following techniques:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.

  • Seeding: Add a tiny crystal of the pure product (if available) to the solution to initiate crystallization.

  • Reduce Volume: The solution may be too dilute. Gently evaporate some of the solvent and allow it to cool again.

  • Add an Anti-Solvent: If your product is highly soluble, slowly add a solvent in which it is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly cloudy, then warm to clarify and cool again. A common pair is ethanol (solvent) and water (anti-solvent).[8][10]

Q7: During column chromatography, my product and an impurity are eluting together. How can I improve the separation?

Answer: Co-elution occurs when compounds have very similar polarities.[1]

  • Optimize the Mobile Phase: Switch to a less polar solvent system. This will cause all compounds to move more slowly down the column, potentially increasing the separation between them. Test new solvent systems thoroughly with TLC first.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. If using silica (polar, acidic), alumina (polar, basic/neutral) or a reversed-phase C18 column might provide a different selectivity.

  • Consider Derivatization: In difficult cases, the crude mixture can be reacted to form a derivative that is easier to separate. The purified derivative is then converted back to the target compound.[1]

Troubleshooting_Flowchart start Purification Issue issue1 Product won't crystallize start->issue1 issue2 Impurity remains after recrystallization start->issue2 issue3 Co-elution in column chromatography start->issue3 sol1a Scratch flask / Seed issue1->sol1a sol1b Add anti-solvent issue1->sol1b sol1c Concentrate solution issue1->sol1c sol2a Re-crystallize from a different solvent issue2->sol2a sol2b Perform column chromatography issue2->sol2b sol3a Adjust mobile phase (make less polar) issue3->sol3a sol3b Change stationary phase (e.g., Alumina, C18) issue3->sol3b sol3c Consider derivatization issue3->sol3c

Caption: Troubleshooting flowchart for common purification problems.

Q8: My final product is an oil instead of a solid. How can I purify it?

Answer: If the product is an oil, recrystallization is not an option. Column chromatography is the primary method. However, if chromatography is difficult, you can try to induce solidification by cooling to very low temperatures or by triturating with a non-polar solvent like hexane. Alternatively, consider converting the oily product into a solid derivative (e.g., a salt, if applicable) that can be purified by recrystallization, and then regenerate the pure product.[1]

References

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Sedić, M., et al. (2015). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 20(9), 16947-16975. [Link]

  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Tiam-Ting, T., et al. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E, 69(Pt 11), o1646. [Link]

  • Wang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 10(6), 1165. [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698. [Link]

  • The Royal Society of Chemistry. (n.d.). Arylation of gem-Difluoroalkenes Using a Pd/Cu Co-Catalytic System that Avoids β-Fluoride Elimination. Retrieved from [Link]

  • Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 991-996.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

  • Reddit. (2015, February 28). Recrystallization question. r/chemhelp. Retrieved from [Link]

Sources

Solving solubility issues with 2-Bromo-4,5-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 887580-83-8 (Analogous Frameworks)

Technical Overview & Physicochemical Profile

The Core Problem: Researchers frequently encounter "crashing out" (precipitation) when handling 2-Bromo-4,5-difluorobenzothiazole . This molecule is a classic "brick dust" intermediate: highly crystalline, planar, and lipophilic. The fused benzothiazole ring system promotes strong


-

stacking, while the halogen atoms (Bromine at C2, Fluorines at C4, C5) increase lipophilicity (LogP

3.5–4.2) and reduce aqueous solubility to negligible levels (< 1

M in pure water).

This guide addresses the three critical failure points: Stock Preparation , Aqueous Dilution (Assays) , and Synthetic Solubilization .

Troubleshooting Guides (Q&A Format)

Module A: Stock Solution Preparation

Q: I dissolved the solid in DMSO, but it precipitated after freezing and thawing. Is my sample degraded? A: Likely not. This is a physical issue, not chemical degradation. DMSO is hygroscopic (absorbs water from air). If your stock absorbed atmospheric moisture during the freeze-thaw cycle, the water content likely exceeded the "solubility cliff" for this hydrophobic scaffold.

Corrective Protocol:

  • Re-solubilization: Sonicate the vial at 40°C for 10 minutes. Vortex vigorously.

  • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

  • Solvent Switch: For long-term storage, consider Anhydrous DMF (Dimethylformamide). It is less hygroscopic than DMSO and often offers higher saturation limits for poly-halogenated heterocycles.

Module B: Biological Assay Dilution (The "Crash" Effect)

Q: When I spike my 10 mM DMSO stock into PBS or cell media, the solution turns cloudy immediately. How do I fix this? A: You are experiencing "Solvent Shock." The rapid change in polarity causes the hydrophobic molecules to aggregate before they can disperse.

The "Intermediate Dilution" Solution: Do not pipette directly from 100% DMSO to 100% Aqueous buffer.

  • Step 1: Prepare a 100x concentrate in pure DMSO.

  • Step 2 (The Bridge): Dilute this 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PBS). Note: The compound is more likely to remain soluble here than in pure water.

  • Step 3: Dilute the transition mix 1:10 into your final assay buffer.

  • Additives: If cloudiness persists, add 0.05% Tween-80 or 0.1% Pluronic F-127 to the assay buffer before adding the compound. These surfactants prevent micro-crystal formation.

Module C: Synthetic Chemistry Applications

Q: I am trying to run a nucleophilic substitution (SnAr) at C2, but the starting material won't dissolve in Acetonitrile. A: Acetonitrile (MeCN) is often too polar for this scaffold at high concentrations.

  • Switch Solvents: Use NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) . These have higher boiling points and superior solvency for planar aromatics.

  • Temperature: This molecule is thermally stable. Heating to 60–80°C is standard and necessary to break the crystal lattice energy during synthesis.

Data & Compatibility Tables

Table 1: Estimated Solubility Profile

Values are empirical estimates based on structural analogs (fluorinated benzothiazoles).

Solvent SystemSolubility Limit (Est.)SuitabilityNotes
DMSO (Anhydrous) > 50 mMHigh Ideal for stock solutions.[1] Hygroscopic.
DMF > 60 mMHigh Good alternative to DMSO for synthesis.
Acetonitrile ~ 5–10 mMLow Poor for high-conc reactions.
Water / PBS < 1

M
None Immediate precipitation without additives.
PBS + 5% DMSO ~ 10–50

M
Medium "Danger Zone" for precipitation.
PBS + 0.1% Tween-80 ~ 100

M
High Surfactants are required for aqueous assays.

Visual Workflows

Figure 1: The "Solvent Shifting" Protocol

Use this workflow to prevent precipitation during biological assays.

SolventShift cluster_0 Critical Success Factor: Kinetic Solubility Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Slow Addition) Precip PRECIPITATION (Crash Out) Stock->Precip Direct Spike (Avoid) Final Final Assay Well (1% DMSO in Media) Inter->Final 1:10 Dilution (Rapid Mix)

Caption: Step-wise dilution reduces the polarity shock, maintaining the compound in a metastable soluble state longer than direct spiking.

Figure 2: Solubilization Decision Tree

Select the correct solvent system based on your experimental end-goal.

DecisionTree Start Start: 2-Bromo-4,5-difluorobenzothiazole Solid Powder Goal What is your Goal? Start->Goal Assay Biological Assay (IC50 / Cell Culture) Goal->Assay Synth Chemical Synthesis (SnAr / Coupling) Goal->Synth Stock Dissolve in DMSO (10-20 mM) Assay->Stock Temp High Temp (>80°C)? Synth->Temp Check Check Final Conc Stock->Check LowConc < 10 µM Check->LowConc Yes HighConc > 10 µM Check->HighConc No AddSurf Add 0.05% Tween-80 or Cyclodextrin HighConc->AddSurf DMF Use DMF or NMP Temp->DMF Yes DCM Use DCM or THF (Low Solubility Risk) Temp->DCM No

Caption: Decision logic for solvent selection. Note that synthesis often requires high-boiling polar aprotic solvents (DMF/NMP) to overcome lattice energy.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Available from: [Link]

  • PubChem. Compound Summary: 2-Bromo-4,5-difluorobenzoic acid (Structural Analog Data).[3] National Library of Medicine. Accessed 2026. Available from: [Link]

  • Li, Di, et al.Equilibrium Solubility, Model Correlation, and Solvent Effect of 2-Amino-6-chlorobenzothiazole in 12 Pure Solvents. Journal of Chemical & Engineering Data 65.3 (2020): 1201-1210. (Demonstrates benzothiazole solubility behavior in polar aprotic solvents).

Sources

Technical Support Center: Optimal Solvent Systems for Recrystallizing 2-Bromo-4,5-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal solvent system for the recrystallization of 2-Bromo-4,5-difluorobenzothiazole. This document offers troubleshooting guides and frequently asked questions to address specific challenges that may be encountered during the purification of this and structurally related halogenated heterocyclic compounds.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution (mother liquor).[1][4] The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol.[5]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the characteristics of an ideal recrystallization solvent for 2-Bromo-4,5-difluorobenzothiazole?

An ideal solvent for the recrystallization of 2-Bromo-4,5-difluorobenzothiazole should meet the following criteria:

  • Solubility Profile : The compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[6] This differential solubility is crucial for achieving a good recovery of the purified product.

  • Impurity Solubility : The impurities present should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[6]

  • Chemical Inertness : The solvent must not react with 2-Bromo-4,5-difluorobenzothiazole.[6]

  • Boiling Point : The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals after filtration.[6][7] However, the boiling point should not be excessively low, as this can lead to rapid evaporation and premature crystallization during handling.[7]

  • Volatility : The solvent should be volatile enough to be easily removed from the crystals during the drying process.[7]

  • Safety : The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[6]

Q2: How does the structure of 2-Bromo-4,5-difluorobenzothiazole influence solvent selection?

The structure of 2-Bromo-4,5-difluorobenzothiazole, a halogenated aromatic heterocyclic compound, suggests a moderate to low polarity. The "like dissolves like" principle is a useful starting point.[5] Solvents with intermediate polarity are likely to be good candidates. The presence of fluorine and bromine atoms increases the molecular weight and can influence intermolecular interactions, potentially favoring solvents that can engage in dipole-dipole interactions.

Q3: When should I consider using a mixed solvent system?

A mixed solvent system is often employed when no single solvent meets all the ideal criteria.[8] This is particularly useful when your compound is too soluble in one solvent and poorly soluble in another.[7] By using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"), you can fine-tune the solubility to achieve optimal crystallization.[8][9] Common miscible solvent pairs include ethanol-water, and hexane-ethyl acetate.[4][7]

Q4: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid upon cooling.[10][11] This is often because the temperature at which the solution becomes saturated is above the melting point of the compound.[5] To prevent this:

  • Add more of the "good" solvent : Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[6][10]

  • Cool the solution more slowly : Slow cooling can encourage the formation of an ordered crystal lattice instead of an amorphous oil.[10]

  • Choose a different solvent system : A solvent with a lower boiling point may be necessary.[6]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-Bromo-4,5-difluorobenzothiazole.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [10][12] 2. The solution is supersaturated. [10][12] 3. The cooling process is too rapid. [6]1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6][13] 2. Induce crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a seed crystal of the pure compound.[10][12] 3. Cool slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[12]
The compound "oils out" instead of crystallizing. 1. The saturation temperature is above the compound's melting point. [5] 2. High concentration of impurities. 3. Inappropriate solvent system. 1. Add more solvent: Reheat the mixture to dissolve the oil, add a small amount of additional "good" solvent, and cool slowly.[6][10] 2. Consider a preliminary purification step if the material is highly impure. 3. Select a different solvent system, potentially one with a lower boiling point.[6]
Crystals form too quickly. 1. The solution is too concentrated. 2. Cooling is too rapid. 1. Add a small amount of hot solvent to the hot solution to slightly decrease the saturation.[13] 2. Ensure slow cooling: Insulate the flask to slow the rate of cooling.[13]
Low recovery of the purified product. 1. Too much solvent was used. [12] 2. Premature crystallization during hot filtration. 3. The compound has significant solubility in the cold solvent. 4. Washing crystals with a solvent that is not ice-cold. [12]1. Use the minimum amount of hot solvent necessary for dissolution.[12] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[6][11] 3. Ensure the solution is thoroughly cooled in an ice bath before filtration. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. [12]
The recrystallized product is still impure. 1. The cooling was too fast, trapping impurities. 2. The chosen solvent did not effectively differentiate between the compound and impurities. 1. Repeat the recrystallization, ensuring a slower cooling rate.[6] 2. Perform solvent screening to identify a more selective single or mixed solvent system.

Part 3: Experimental Protocols and Data

Protocol 1: Small-Scale Solvent Screening

This protocol outlines a systematic approach to identifying a suitable solvent system for the recrystallization of 2-Bromo-4,5-difluorobenzothiazole.

Materials:

  • 2-Bromo-4,5-difluorobenzothiazole (crude)

  • A selection of test solvents (see Table 2)

  • Small test tubes or vials

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of crude 2-Bromo-4,5-difluorobenzothiazole into several separate test tubes.

  • Add a few drops of a test solvent to the first tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise with heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid upon cooling.

  • Repeat this process for each of the selected test solvents.

Table 1: Potential Solvent Systems for 2-Bromo-4,5-difluorobenzothiazole

Based on the structure of the target compound, the following solvents are recommended for initial screening.

SolventPolarityBoiling Point (°C)Rationale & Potential Issues
Hexane Non-polar69Good for washing non-polar impurities. Likely a poor solvent for the compound itself but could be a good "anti-solvent" in a mixed system.
Toluene Non-polar111Higher boiling point may be advantageous for less soluble compounds.
Chloroform Intermediate61A related compound, 2-bromo-5-fluorobenzaldehyde, was recrystallized from chloroform.[14]
Ethyl Acetate Intermediate77A versatile solvent for a wide range of organic compounds.
Acetone Polar aprotic56Good solvent for many organic compounds, but its low boiling point can be a disadvantage.
Ethanol Polar protic78Often used in mixed solvent systems with water. A similar brominated thiazole was purified from an ethanol/water mixture.[15]
Methanol Polar protic65Similar to ethanol, but with a lower boiling point.
Water Polar protic100The compound is likely insoluble in water, making it a good "anti-solvent" for use with a miscible organic solvent like ethanol or acetone.
Protocol 2: Recrystallization using a Single Solvent
  • Place the crude 2-Bromo-4,5-difluorobenzothiazole in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and a boiling chip.

  • Heat the mixture to a gentle boil while stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.[12]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the purified crystals under vacuum.

Protocol 3: Recrystallization using a Mixed Solvent System
  • Dissolve the crude 2-Bromo-4,5-difluorobenzothiazole in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[8]

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[8][9] This indicates the point of saturation.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[9]

  • Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in the single-solvent protocol.

Part 4: Visualizing the Workflow

Solvent Selection Workflow

Solvent_Selection start Start: Crude 2-Bromo-4,5-difluorobenzothiazole solubility_test Perform Small-Scale Solubility Tests (Protocol 1) start->solubility_test evaluate_single Evaluate Single Solvents solubility_test->evaluate_single good_single Good Single Solvent Found? evaluate_single->good_single recrystallize_single Recrystallize with Single Solvent (Protocol 2) good_single->recrystallize_single Yes evaluate_mixed Evaluate Mixed Solvents good_single->evaluate_mixed No end End: Pure Crystals recrystallize_single->end good_mixed Good Mixed Solvent Pair Found? evaluate_mixed->good_mixed recrystallize_mixed Recrystallize with Mixed Solvents (Protocol 3) good_mixed->recrystallize_mixed Yes fail Re-evaluate Solvent Choices or Consider Chromatography good_mixed->fail No recrystallize_mixed->end

Caption: Workflow for selecting an optimal recrystallization solvent.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Issue issue_type What is the issue? start->issue_type no_crystals No Crystals Formed issue_type->no_crystals No Crystals oiling_out Compound 'Oiled Out' issue_type->oiling_out 'Oiling Out' low_recovery Low Recovery issue_type->low_recovery Low Recovery sub_no_crystals Too much solvent? no_crystals->sub_no_crystals sub_oiling_out Try adding more solvent? oiling_out->sub_oiling_out sub_low_recovery Premature crystallization? low_recovery->sub_low_recovery action_boil Boil off some solvent action_induce Induce crystallization (scratch/seed) action_add_solvent Reheat & add more 'good' solvent action_slow_cool Cool more slowly action_check_min_solvent Ensure minimum hot solvent was used action_preheat Preheat filtration apparatus sub_no_crystals->action_boil Yes sub_no_crystals->action_induce No sub_oiling_out->action_add_solvent Yes sub_oiling_out->action_slow_cool No sub_low_recovery->action_check_min_solvent No sub_low_recovery->action_preheat Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Unknown. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Jasperse, J. (n.d.). Recrystallization II. Chem 355.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Unknown. (n.d.). Crystallization.
  • Unknown. (n.d.). Recrystallization.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PubChem.
  • Benchchem. (n.d.). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.

Sources

Technical Support Center: Purification of Reaction Mixtures Containing 2-Bromo-4,5-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BTZ-45F Subject: Removal of unreacted 2-Bromo-4,5-difluorobenzothiazole (BDFBT) from reaction mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are encountering difficulty removing unreacted 2-Bromo-4,5-difluorobenzothiazole (BDFBT) from your crude reaction mixture. This is a common challenge in medicinal chemistry workflows involving benzothiazole cores.[1] The difficulty arises from the molecule's specific physicochemical profile:

  • High Lipophilicity: The 4,5-difluoro substitution pattern significantly increases

    
    , often causing co-elution with lipophilic products on standard silica.[1]
    
  • Weak Basicity: The electron-withdrawing fluorine atoms and the C2-bromine suppress the basicity of the thiazole nitrogen, rendering standard acid washes ineffective for removing this specific starting material (though they may help if your product is basic).[1]

  • Electrophilicity: The C2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr), which we can exploit for chemical scavenging.[1]

This guide details three validated protocols to resolve this separation, ranked from standard to advanced.

Module 1: Chromatographic Separation (Optimization)

The Issue: On standard silica gel (normal phase), BDFBT often streaks or co-elutes with non-polar products due to its low polarity and lack of hydrogen bond donors.

The Solution: Shift the separation mechanism from pure polarity-based adsorption to


-

interaction or shape selectivity.[1]
Protocol A: Mobile Phase Modifiers

Standard Hexane/Ethyl Acetate gradients are often insufficient.[1]

  • Switch Solvent System: Use Toluene/Acetonitrile (0-20% MeCN). The aromaticity of toluene interacts differently with the benzothiazole core than alkanes.

  • Add Modifier: If streaking occurs, add 1% Triethylamine (TEA) to the mobile phase. Note: Although BDFBT is not acidic, the silica surface is.[1] TEA blocks active silanol sites that may interact with the electron-deficient ring.[1]

Protocol B: Stationary Phase Switch

If standard silica fails, use a Phenyl-Hexyl functionalized silica cartridge.[1]

  • Mechanism: The phenyl ring on the stationary phase engages in

    
    -
    
    
    
    stacking with the electron-deficient 4,5-difluorobenzothiazole ring, increasing its retention time relative to non-aromatic products.
Module 2: Chemical Scavenging (The "Silver Bullet")

The Issue: Chromatography is time-consuming and difficult to scale. The Solution: Exploit the reactivity of the C2-Bromine.[1] The 4,5-difluoro substitution makes the C2 position exceptionally electrophilic, allowing for rapid SNAr displacement by supported nucleophiles.

Mechanism of Action

We utilize a Thiol-functionalized Silica Resin (e.g., Si-Thiol) .[1] The thiol acts as a nucleophile, displacing the bromine. The impurity becomes covalently bound to the solid support, which is then removed by simple filtration.

ScavengingMechanism SM Free BDFBT (Solution) Complex Meisenheimer-like Transition State SM->Complex Nucleophilic Attack Resin Si-Thiol Resin (Solid Phase) Resin->Complex Bound Resin-Bound Benzothiazole Complex->Bound Elimination of Br- Bromide HBr / Salt (Byproduct) Complex->Bromide

Figure 1: Mechanism of solid-phase scavenging via SNAr displacement of the C2-bromide.

Experimental Protocol
  • Dissolve: Dissolve the crude mixture in THF or DMF (10 mL/g).

  • Charge Resin: Add Si-Thiol (or polymer-supported thiophenol) at 3-4 equivalents relative to the estimated amount of unreacted BDFBT.

  • Base: Add Diisopropylethylamine (DIPEA) (2 equiv relative to resin) to activate the thiol.[1]

  • Incubate: Stir at 50°C for 2 hours . (The fluorine atoms activate the ring, making this faster than standard benzothiazoles).

  • Filter: Pass through a fritted glass funnel or a Celite pad.

  • Result: The filtrate contains your product; the BDFBT is trapped on the resin.

Module 3: Phase Separation (Acid/Base Extraction)

The Issue: You want a liquid-liquid extraction solution. The Constraint: BDFBT is not basic enough to be protonated by dilute aqueous acid (pKa of conjugate acid < 0 due to EWGs).[1] Therefore, you cannot wash it into the aqueous layer.[1]

The Strategy: "Reverse" Extraction.[1] This only works if your product contains a basic amine (e.g., a piperazine, morpholine, or aliphatic amine).

Protocol
  • Dissolve: Take up crude in Ethyl Acetate.

  • Extract: Wash with 1M HCl (aq) .

    • Outcome: Your basic product moves to the Aqueous Phase (protonated).[1]

    • Outcome: The non-basic BDFBT stays in the Organic Phase.[1]

  • Separate: Discard the organic layer (containing the BDFBT).

  • Recover: Basify the aqueous layer (pH > 10) with NaOH and extract back into DCM/EtOAc.

Decision Matrix: Selecting Your Method

Use the following logic flow to determine the optimal purification route for your specific reaction mixture.

DecisionTree Start Start: Crude Mixture with BDFBT Q1 Does product have a basic amine? Start->Q1 Route1 Method: Reverse Extraction (Wash product into 1M HCl) Q1->Route1 Yes Q2 Is the reaction scale > 5 grams? Q1->Q2 No Route2 Method: Recrystallization (EtOH or Hex/EtOAc) Q2->Route2 Yes Q3 Is product polarity similar to BDFBT? Q2->Q3 No Route3 Method: Chemical Scavenging (Si-Thiol Resin) Q3->Route3 Yes (Co-elutes) Route4 Method: Chromatography (Phenyl-Hexyl Column) Q3->Route4 No (Separable)

Figure 2: Decision matrix for purification strategy based on product properties and scale.

Frequently Asked Questions (FAQ)

Q: Can I remove BDFBT by vacuum sublimation? A: Yes, potentially.[1] Halogenated benzothiazoles are often volatile.[1] If your product is a high-molecular-weight solid, you can attempt Kugelrohr distillation/sublimation (High Vacuum, ~60-80°C) to sublime off the BDFBT. However, ensure your product is thermally stable.[1]

Q: Why is the BDFBT spot "streaking" on my TLC? A: This indicates hydrolysis or instability on silica.[1] The C2-Br bond is labile.[1] If you see a new spot at the baseline, it is likely 4,5-difluoro-2-hydroxybenzothiazole (the hydrolysis product), which is phenolic and sticks to silica. Add 1% Acetic Acid to your eluent to sharpen this peak, or 1% TEA to elute it faster.

Q: I tried the scavenger resin, but it didn't work. Why? A: Check your solvent. SNAr reactions on resins are slow in non-polar solvents like Hexane or Toluene. You must use DMF, DMSO, or THF to swell the resin and solvate the transition state. Also, ensure you added a base (DIPEA) to neutralize the HBr generated; otherwise, the reaction stalls.

Quantitative Data: Solubility & Properties
PropertyValue / DescriptionImplication for Purification
LogP (Est.) ~3.2 - 3.8Highly lipophilic; elutes early on Reverse Phase.[1]
pKa (Conj. Acid) < 0.5 (Est.)[1]Non-basic. Will not protonate in 1M HCl.[1]
Reactivity High (C2-Electrophile)Susceptible to SNAr (Scavenging works well).[1]
Solubility DCM, EtOAc, THFGood solubility for resin scavenging.[1]
Water Solubility NegligibleAqueous washes ineffective unless micellar.[1]
References
  • Synthesis and Reactivity of Fluorinated Benzothiazoles

    • Title: Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles.[1][2]

    • Source:Organic Letters (via CAS/ACS).[1]

    • Relevance: Establishes the electrophilicity of the C2 position in substituted benzothiazoles, valid
    • URL:[Link]

  • General Purification of Benzothiazoles

    • Title: A Green Approach to 2-Substituted Benzo- and Naphthothiazoles.[1][3]

    • Source:Molecules (MDPI).[1]

    • Relevance: details standard workup and chromatographic conditions for lipophilic benzothiazoles.
    • URL:[Link]

  • Scavenging Reagents

    • Title: SiliaMetS® Thiol (Metal & Electrophile Scavenger).[1]

    • Source: SiliCycle Application Notes.[1]

    • Relevance: Industry standard protocol for removing alkyl/aryl halides using thiol-functionalized silica.[1]

Sources

Technical Support Center: Thermal Stability of 2-Bromo-4,5-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides technical guidance based on established principles of chemical process safety and experience with related compounds. It is not a substitute for rigorous experimental testing. The thermal stability and decomposition behavior of 2-Bromo-4,5-difluorobenzothiazole must be determined empirically before any scale-up operations.

Introduction

2-Bromo-4,5-difluorobenzothiazole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, containing a brominated thiazole ring fused to a difluorinated benzene ring, presents potential thermal stability challenges, particularly during scale-up. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these potential issues and a systematic approach to safely managing them.

The primary concern during the scale-up of reactions involving this compound is the potential for a runaway reaction, where an exothermic decomposition process accelerates, leading to a rapid increase in temperature and pressure within the reactor.[1][2] This can have catastrophic consequences, including equipment failure, fire, and the release of toxic decomposition products.[3] A thorough understanding of the compound's thermal behavior is therefore not just a matter of process optimization, but of fundamental safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-Bromo-4,5-difluorobenzothiazole that raise concerns about its thermal stability?

A1: Several features of the molecule contribute to potential thermal instability:

  • The Benzothiazole Core: While aromatic, the thiazole ring is a heterocyclic system containing both nitrogen and sulfur, which can be susceptible to ring-opening under harsh thermal or pH conditions.[4]

  • The Carbon-Bromine Bond: The C-Br bond is weaker than C-H, C-C, and C-F bonds and can be a site for initial decomposition, potentially leading to the formation of reactive radical species.

  • Fluorine Substituents: While the C-F bond itself is very strong and generally enhances thermal stability, the strong electron-withdrawing nature of fluorine atoms can influence the reactivity of the entire aromatic system.[5]

  • Potential for Intermolecular Reactions: At elevated temperatures, molecules can react with each other, potentially leading to the formation of larger, unstable polymeric materials or "tar."[4]

Q2: What are the likely hazardous decomposition products of 2-Bromo-4,5-difluorobenzothiazole?

A2: In the event of thermal decomposition, a range of hazardous gases could be released. Based on the elemental composition of the molecule, these may include:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Hydrogen bromide (HBr)

  • Hydrogen fluoride (HF)[6][7]

The formation of these toxic and corrosive gases underscores the importance of conducting all heating experiments in a well-ventilated fume hood or with appropriate off-gas scrubbing.[8]

Q3: What is a "runaway reaction" and why is it a major concern during scale-up?

A3: A runaway reaction is a thermally uncontrolled exothermic reaction.[1] As the reaction generates heat, the temperature increases, which in turn accelerates the reaction rate, leading to even more heat generation. This positive feedback loop can cause a rapid and dangerous rise in temperature and pressure.[9]

During scale-up, the risk of a runaway reaction increases significantly. This is due to the non-linear relationship between a reactor's volume and its surface area. As the volume of a reactor increases, its surface area-to-volume ratio decreases. Since heat is generated throughout the volume but dissipated through the surface, larger reactors are less efficient at removing heat. An exotherm that is easily controlled on a 1 L scale could become a dangerous runaway on a 100 L scale.

Q4: What are the critical process parameters to monitor when working with 2-Bromo-4,5-difluorobenzothiazole at elevated temperatures?

A4: Careful monitoring of the following parameters is essential:

  • Internal Reaction Temperature: This is the most critical parameter. Use a calibrated temperature probe placed directly in the reaction mixture. Do not rely on the temperature of the heating mantle or oil bath.[9]

  • Pressure: A sudden increase in pressure is a strong indicator of gas evolution from a decomposition reaction.

  • Reaction Rate: Monitor the consumption of starting materials and the formation of products to ensure the reaction is proceeding as expected. Any deviation could indicate a side reaction or the onset of decomposition.

  • Stirring: Ensure consistent and effective agitation. Poor mixing can lead to localized "hot spots" where a runaway reaction can initiate.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of reactions involving 2-Bromo-4,5-difluorobenzothiazole.

Issue Potential Cause Troubleshooting Steps
Unexpected Exotherm - Onset of decomposition of 2-Bromo-4,5-difluorobenzothiazole.- Presence of a catalytic impurity.- Change in reaction kinetics at a larger scale.1. Immediately stop any further heating.[9]2. Apply emergency cooling (e.g., raise the heating mantle, use an ice bath).3. If the exotherm continues to accelerate, be prepared to quench the reaction with a pre-determined quenching agent.4. After stabilizing the reaction, take a sample for analysis to identify any unexpected by-products.5. Before attempting the reaction again, perform a thorough thermal hazard assessment using DSC, TGA, and reaction calorimetry.[10][11]
Pressure Buildup in Reactor - Gas evolution from decomposition.- Boiling of a low-boiling solvent or reagent.1. Verify that the pressure increase is not due to exceeding the boiling point of the solvent.2. If decomposition is suspected, immediately cool the reaction mixture.3. Ensure the reactor's vent line is not blocked.4. Consider the need for an emergency relief system for large-scale operations.[12]
Product Discoloration or Tar Formation - Thermal degradation of the product or starting material.- Presence of oxygen leading to oxidative decomposition.[4]1. Reduce the reaction temperature and/or time.[4]2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).3. Use degassed solvents.4. Analyze the "tar" to understand the decomposition pathway.
Inconsistent Reaction Profile Between Scales - Inefficient heat transfer at a larger scale.- Poor mixing leading to non-homogeneous reaction conditions.1. Re-evaluate the heating and cooling capacity of the larger reactor.2. Ensure the stirrer design and speed are adequate for the larger volume and viscosity.3. Consider a semi-batch process where a limiting reagent is added slowly to control the reaction rate and heat generation.[11]

Experimental Protocols for Thermal Hazard Assessment

A comprehensive thermal hazard assessment is mandatory before scaling up any process involving 2-Bromo-4,5-difluorobenzothiazole. The following are key analytical techniques and suggested experimental protocols.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the energy released during decomposition.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Bromo-4,5-difluorobenzothiazole into a high-pressure DSC pan (gold-plated stainless steel is recommended to contain pressure from decomposition).

  • Instrumentation: Use a calibrated DSC instrument.

  • Purge Gas: Use an inert gas like nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature at a rate of 2-10 °C/min to a final temperature of at least 400 °C. A slower heating rate provides better resolution of thermal events.

  • Data Analysis:

    • Identify the onset temperature (Tonset) of any exothermic event. This is a critical parameter for defining the maximum safe operating temperature.

    • Integrate the area of the exotherm to determine the heat of decomposition (ΔHd). A high heat of decomposition (>100 J/g) is a significant concern.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or evaporation.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-4,5-difluorobenzothiazole into a TGA crucible (e.g., alumina or platinum).[13]

  • Instrumentation: Use a calibrated TGA instrument.

  • Purge Gas: Use an inert gas like nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Increase the temperature at a linear heating rate of 10 °C/min to a final temperature of 600-800 °C.[13]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of mass loss, which indicates the beginning of decomposition or evaporation.

Reaction Calorimetry (RC1)

Objective: To measure the heat evolved during the intended chemical reaction on a lab scale, and to simulate a cooling failure to determine the Maximum Temperature of the Synthesis Reaction (MTSR).[14]

Protocol:

  • Setup: Perform the intended synthesis reaction in a reaction calorimeter (e.g., Mettler-Toledo RC1). This instrument precisely measures the heat flow into and out of the reactor.

  • Isothermal Operation: Run the reaction under the planned process conditions, measuring the heat of reaction.

  • Adiabatic Simulation: At a critical point in the reaction (e.g., after all reagents have been added), simulate a cooling failure by switching the calorimeter to an adiabatic mode. The temperature of the reactor will then rise due to the heat being generated by the reaction.

  • Data Analysis:

    • The highest temperature reached during the adiabatic simulation is the MTSR.[14]

    • This MTSR must be significantly lower than the decomposition onset temperature determined by DSC to ensure a safe process.

Visualization of Safety Concepts

Process Safety Workflow

G cluster_0 Phase 1: Small-Scale Hazard Assessment cluster_1 Phase 2: Reaction Hazard Assessment cluster_2 Phase 3: Scale-Up Decision a Literature Review of Similar Compounds b DSC Analysis (Tonset, ΔHd) a->b c TGA Analysis (Mass Loss Onset) b->c d Reaction Calorimetry (RC1) (Heat of Reaction, MTSR) c->d e Compare MTSR to Tonset d->e f MTSR << Tonset? e->f g Proceed with Incremental Scale-Up (Max 10x) [11] f->g Yes h STOP! Re-evaluate Process (Lower Temp/Conc., Different Reagents) f->h No

Caption: A workflow for assessing thermal hazards before scaling up.

Troubleshooting a Thermal Runaway

G start Unexpected Exotherm Detected stop_heating Stop Heating & Apply Cooling start->stop_heating monitor_temp Monitor Internal Temperature stop_heating->monitor_temp is_controlled Is Temperature Decreasing? monitor_temp->is_controlled stabilized Reaction Stabilized is_controlled->stabilized Yes quench Execute Emergency Quench Protocol is_controlled->quench No investigate Investigate Root Cause (Analysis, Calorimetry) stabilized->investigate quench->investigate

Caption: A decision tree for responding to a thermal runaway event.

References

  • BenchChem. Overcoming challenges in the bromination of benzothiazole-2-amines.
  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • Stanford Environmental Health & Safety. Scale Up Safety_FINAL. 2023.
  • BenchChem. Preventing decomposition of 5,6-Difluorobenzo[d]thiazol-2-amine during reactions.
  • ResearchGate. New Thermal Runaway Risk Assessment Methods for Two Step Synthesis Reactions.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. 2023.
  • aria.developpement-durable.gouv.fr. Runaway reactions, case studies, lessons learned.
  • ioMosaic. Screening Tool for Runaway Reaction Characterization.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. 2024.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1,3-benzothiazole.
  • CatSci. SOME SCALE-UP CONSIDERATIONS.
  • Fisher Scientific. SAFETY DATA SHEET - 2-(Bromomethyl)-1,3-benzothiazole. 2025.
  • Gexcon. Runaway Reaction - Gexcon Incident Investigation.
  • Synerzine. SAFETY DATA SHEET Benzothiazole. 2019.
  • H.E.L Group. Process Safety and Scale-up.
  • Runaway Industrial Chemical Reactions.
  • ScienceDirect. Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation.
  • ResearchGate. Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore.
  • Sigma-Aldrich. 2-Bromo-4-fluorobenzo[d]thiazole | 887580-83-8.
  • Montanuniversität Leoben. Thermal stability.
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • PubChem. 2-Bromo-4,5-difluorobenzoic acid.
  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • BenchChem. An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([9][15][16]thiadiazole). 2022. Available from:

  • Pharmaffiliates. 2-Bromo-4,5-difluorobenzotrifluoride.
  • RSC Publishing. Decomposition of 2-(4-azidophenyl)benzothiazoles in trifluoromethanesulfonic acid: formation of 2,2′-diaminobiphenyls.

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Validation & Comparative

A Senior Application Scientist's Guide to 19F NMR Spectral Analysis of Difluorobenzothiazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery and development, the precise structural elucidation of fluorinated heterocyclic compounds is paramount. Benzothiazoles, a privileged scaffold in medicinal chemistry, are frequently fluorinated to enhance metabolic stability, binding affinity, and bioavailability. However, the synthesis of difluorinated benzothiazoles can often yield a mixture of regioisomers, compounds with the same molecular formula but different substituent positions. Distinguishing these isomers is a critical, yet challenging, analytical task.

While techniques like mass spectrometry confirm the molecular weight, they fall short in differentiating isomers. Similarly, 1H NMR spectroscopy can be ambiguous due to complex coupling patterns and overlapping signals in the aromatic region. This guide establishes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive technique for the unambiguous identification of difluorobenzothiazole regioisomers.[1][2] The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and a wide chemical shift range make it an exceptionally powerful tool for resolving subtle structural differences.[1][3][4]

This guide provides a comparative framework for analyzing the ¹⁹F NMR spectra of the six possible difluorobenzothiazole regioisomers. We will delve into the underlying principles of chemical shifts and coupling constants, provide a robust experimental protocol, and present a predictive analysis to differentiate these critical molecules.

The Spectroscopic Challenge: Why ¹⁹F NMR is Essential

The electronic environment surrounding a fluorine atom profoundly influences its NMR signal, leading to distinct chemical shifts for different isomers.[1][5] For difluorobenzothiazoles, the position of the two fluorine atoms on the benzene ring creates unique electronic distributions and spatial relationships, which are the keys to their differentiation. The power of ¹⁹F NMR lies in its ability to measure two key parameters with high precision:

  • Chemical Shift (δ): The chemical shift of a ¹⁹F nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (higher ppm values), while electron-donating groups cause an upfield shift.[5] The position of one fluorine atom relative to the other and to the fused thiazole ring will significantly alter the chemical shift of each, providing a primary point of differentiation.

  • Spin-Spin Coupling (J-Coupling): ¹⁹F nuclei couple with other magnetically active nuclei, including other ¹⁹F atoms and ¹H atoms. These interactions, mediated through chemical bonds or through space, split the NMR signal into a multiplet. The magnitude of this splitting, the coupling constant (J), is highly dependent on the number of bonds separating the nuclei and their spatial orientation.

    • Through-Bond Coupling (ⁿJFF and ⁿJFH): This coupling occurs over two or more bonds (e.g., ³J, ⁴J, ⁵J). In aromatic systems, ortho (³J), meta (⁴J), and para (⁵J) couplings have characteristic ranges, providing clear structural information.[3][6]

    • Through-Space Coupling (TSJFF): A unique feature of fluorine NMR is the observation of coupling between two fluorine atoms that are close in space, even if they are separated by many bonds.[7][8][9] This phenomenon is a result of the overlap of non-bonding electron orbitals and is a powerful tool for identifying isomers where fluorine atoms are in proximity, such as the 4,5-difluoro regioisomer.

By analyzing both the chemical shifts and the intricate patterns of J-coupling, a definitive "fingerprint" for each regioisomer can be established.[10]

Experimental Protocol for High-Resolution ¹⁹F NMR

Acquiring high-quality, reproducible ¹⁹F NMR spectra is crucial for accurate isomeric assignment. The following protocol provides a standardized workflow for the analysis of difluorobenzothiazole samples.

1. Sample Preparation:

  • Concentration: Dissolve 5-15 mg of the purified regioisomer mixture or isolated isomer in 0.6 mL of a suitable deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common starting point. However, the choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1] Acetone-d₆ or DMSO-d₆ are suitable alternatives if solubility is an issue.

  • Reference Standard: While modern spectrometers can reference internally, an external standard like trifluorotoluene or hexafluorobenzene can be used for utmost precision if required. CFCl₃ (0 ppm) is the historical standard reference.[5][11]

2. NMR Instrument Setup and Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe is required.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal from the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: A standard ¹⁹F single-pulse experiment is typically sufficient. For enhanced sensitivity or complex spectra, consider running a ¹H-decoupled ¹⁹F experiment.

    • Spectral Width: Set a wide spectral width of at least 250 ppm to ensure all potential fluorine signals are captured. The typical range for organofluorine compounds is broad.[1][3]

    • Transmitter Offset: Center the spectral window in the aromatic fluorine region (approx. -100 to -170 ppm).

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Number of Scans: Adjust based on sample concentration to achieve a good signal-to-noise ratio (typically 16 to 128 scans).

Comparative Spectral Analysis of Difluorobenzothiazole Regioisomers

The key to distinguishing the six regioisomers lies in predicting their unique ¹⁹F NMR signatures. The following table summarizes the expected chemical shifts and, more importantly, the diagnostic coupling patterns for each isomer.

Note: Chemical shifts (δ) are predicted relative ranges and can vary with solvent and other substituents. The most critical data for identification are the coupling multiplicities and J-values.

RegioisomerFluorine PositionPredicted δ (ppm)Expected ¹⁹F Multiplicity & Key J-Couplings (Hz)
4,5-Difluoro F4F5-135 to -145-140 to -150F4: Doublet of doublets (dd)F5: Doublet of doublets (dd)Diagnostic: Strong ortho ³JFF ≈ 20-25 Hz and potential through-space coupling.
4,6-Difluoro F4F6-130 to -140-115 to -125F4: Doublet of doublets (dd)F6: Doublet of doublets (dd)Diagnostic: Clear meta ⁴JFF ≈ 4-8 Hz. Both will show coupling to protons.
4,7-Difluoro F4F7-125 to -135-120 to -130F4: Doublet (d)F7: Doublet (d)Diagnostic: Long-range para ⁵JFF ≈ 10-15 Hz.
5,6-Difluoro F5F6-120 to -130-115 to -125F5: Doublet (d)F6: Doublet (d)Diagnostic: Strong ortho ³JFF ≈ 20-25 Hz. Symmetrical appearance.
5,7-Difluoro F5F7-125 to -135-120 to -130F5: Doublet of doublets (dd)F7: Doublet of doublets (dd)Diagnostic: Clear meta ⁴JFF ≈ 4-8 Hz.
6,7-Difluoro F6F7-110 to -120-125 to -135F6: Doublet (d)F7: Doublet (d)Diagnostic: Strong ortho ³JFF ≈ 20-25 Hz.

Visualizing the Workflow and Key Interactions

To provide a clearer picture of the process and the molecular interactions at play, the following diagrams illustrate the experimental workflow and the critical J-coupling relationships.

G Experimental Workflow for Regioisomer Analysis cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_id Identification Syn Difluorobenzothiazole Synthesis Mix Regioisomer Mixture Syn->Mix Pur Chromatographic Separation Mix->Pur Iso Isolated Isomers Pur->Iso Prep Sample Preparation (Solvent, Standard) Iso->Prep Acq ¹⁹F NMR Data Acquisition Prep->Acq Proc Data Processing (FT, Phasing, Baseline) Acq->Proc Proc->Proc Anal Spectral Analysis (δ, J-Coupling) Proc->Anal ID Regioisomer Identification Anal->ID

Caption: Illustration of diagnostic through-bond and through-space ¹⁹F-¹⁹F couplings on the benzothiazole core.

Conclusion

The unambiguous structural assignment of regioisomers is a non-negotiable step in pharmaceutical development. For difluorinated benzothiazoles, ¹⁹F NMR spectroscopy provides an unparalleled level of detail, transforming an otherwise intractable analytical problem into a straightforward identification process. By carefully analyzing the unique chemical shifts and, most critically, the spin-spin coupling patterns, researchers can confidently distinguish between all six possible regioisomers. The ortho (³JFF), meta (⁴JFF), and para (⁵JFF) through-bond couplings, supplemented by the powerful diagnostic information from through-space coupling in the 4,5-isomer, provide a robust and self-validating system for structural elucidation. This guide equips scientists with the foundational knowledge and practical protocols to leverage ¹⁹F NMR as a primary tool in the characterization of these important fluorinated molecules.

References

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]

  • Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. National Center for Biotechnology Information. Available at: [Link]

  • Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]

  • Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. Semantic Scholar. Available at: [Link]

  • Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. PubMed. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]

  • 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society. Available at: [Link]

  • New Frontiers and Developing Applications in 19F NMR. National Center for Biotechnology Information. Available at: [Link]

  • Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonic Acid (PFOS). Dioxin 20XX International Symposium. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available at: [Link]

  • The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. Available at: [Link]

  • 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

  • Synthesis of substituted fluorobenzothiazole. ResearchGate. Available at: [Link]

  • Synthesis of Benzot[8][12]hiazolo[2,3-c]t[1][7][8]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. MDPI. Available at: [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Center for Biotechnology Information. Available at: [Link]

  • The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. National Academy of Sciences of Ukraine. Available at: [Link]

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A Comparative Guide to the Structural Analysis of 2-Bromo-4,5-difluorobenzothiazole: A Predictive Approach Based on Analogous Structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, predictive analysis of the likely crystal structure of 2-Bromo-4,5-difluorobenzothiazole. As of the time of this writing, a definitive, publicly available crystal structure for this specific compound has not been reported. However, by leveraging established principles of crystallography and performing a comparative analysis of structurally analogous compounds, we can construct a robust hypothesis of its molecular geometry and supramolecular organization. This approach is invaluable for researchers in medicinal chemistry and materials science, where understanding solid-state structure is critical for predicting properties such as solubility, stability, and bioavailability.

The Rationale for Structural Analysis: Why Crystal Structure Matters

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid dictates its macroscopic properties. For a pharmaceutical candidate like a substituted benzothiazole, variations in crystal packing, known as polymorphism, can have profound implications for its therapeutic efficacy and manufacturability. Crystal structure analysis via single-crystal X-ray diffraction provides the most definitive insight into molecular conformation, intermolecular interactions, and packing motifs, which collectively influence a compound's physicochemical profile.

Our analysis will therefore proceed by first outlining the standardized workflow for crystal structure determination. We will then compare the known crystal structures of key analogues—2-bromobenzothiazole and 2-chlorobenzothiazole—to build a predictive model for the solid-state behavior of 2-Bromo-4,5-difluorobenzothiazole.

The Experimental Workflow: A Self-Validating Protocol

The determination of a crystal structure is a systematic process designed to yield a unique and verifiable solution. The workflow described below represents a best-practice, self-validating protocol that ensures the integrity and reproducibility of the results.

Step-by-Step Experimental Protocol
  • Crystallization:

    • Objective: To grow single crystals of sufficient size and quality for diffraction.

    • Procedure: Dissolve the synthesized 2-Bromo-4,5-difluorobenzothiazole in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane). Employ slow evaporation, vapor diffusion, or cooling crystallization methods. The choice of solvent is critical and often determined empirically; a range of solvents should be screened.

  • Crystal Selection and Mounting:

    • Objective: To select a single, defect-free crystal and mount it for data collection.

    • Procedure: Under a microscope, select a crystal with well-defined faces and no visible cracks or inclusions. Mount the crystal on a cryoloop using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

  • X-ray Diffraction Data Collection:

    • Objective: To measure the intensities of a large number of Bragg reflections.

    • Procedure: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated. The instrument software automatically indexes the reflections to determine the unit cell parameters and Bravais lattice.

  • Data Reduction and Structure Solution:

    • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

    • Procedure: The collected intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and a symmetry-based absorption correction is applied. The resulting data is used to solve the phase problem using direct methods or Patterson methods, yielding an initial electron density map.

  • Structure Refinement and Validation:

    • Objective: To optimize the atomic positions and thermal parameters to best fit the experimental data.

    • Procedure: The initial model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. The final model is validated using metrics such as the R-factor and goodness-of-fit, and by checking for any unresolved electron density. The final structure is deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Workflow Visualization

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_validation Validation & Deposition Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Trials Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Diffraction Screening Mounting->Screening DataCollection Full Data Collection Screening->DataCollection Reduction Data Reduction & Correction DataCollection->Reduction Solution Structure Solution (Direct Methods) Reduction->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Model Validation (CIF check) Refinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition Publication Publication Deposition->Publication

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis: Insights from Analogs

To predict the crystal structure of 2-Bromo-4,5-difluorobenzothiazole, we will examine the published structures of 2-bromobenzothiazole and 2-chlorobenzothiazole. These molecules provide an excellent basis for comparison due to their structural similarity.

Molecular Geometry

The benzothiazole core is a rigid, planar heterocyclic system. We can anticipate that the bond lengths and angles within the benzothiazole moiety of our target compound will be very similar to those observed in the known analogs. The primary geometric variations will arise from the nature of the substituent at the 2-position and the additional fluorine atoms on the benzene ring.

Supramolecular Interactions: The Driving Force of Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a hierarchy of non-covalent interactions. For 2-Bromo-4,5-difluorobenzothiazole, we can predict the following key interactions:

  • Halogen Bonding: The bromine atom at the 2-position is a potential halogen bond donor. It is likely to form short contacts with electron-donating groups on neighboring molecules, such as the nitrogen or sulfur atoms of the thiazole ring. This type of interaction is a strong directional force in crystal engineering.

  • π-π Stacking: The electron-deficient nature of the aromatic system, enhanced by the fluorine substituents, will promote π-π stacking interactions between the benzothiazole rings of adjacent molecules.

  • C-H···N and C-H···F Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the thiazole nitrogen or fluorine atoms as acceptors will also play a significant role in stabilizing the crystal packing.

Comparative Data of Analog Structures

The table below summarizes key crystallographic data for the selected analog structures, which will serve as a basis for our predictive analysis.

Parameter2-Bromobenzothiazole2-Chlorobenzothiazole2-Bromo-4,5-difluorobenzothiazole (Predicted)
FormulaC₇H₄BrNSC₇H₄ClNSC₇H₂BrF₂NS
Crystal SystemMonoclinicMonoclinicMonoclinic or Orthorhombic
Space GroupP2₁/cP2₁/cP2₁/c or similar centrosymmetric space group
Key Intermolecular ForcesC-H···N, π-π stackingC-H···N, π-π stackingHalogen bonding (Br···N/S), π-π stacking, C-H···F

The crystal structures of both 2-bromobenzothiazole and 2-chlorobenzothiazole are dominated by herringbone packing motifs, driven by C-H···N hydrogen bonds and π-π stacking interactions. In 2-bromobenzothiazole, the molecules form centrosymmetric dimers through C-H···N interactions.

For 2-Bromo-4,5-difluorobenzothiazole, we predict a more complex packing arrangement due to the introduction of additional interaction sites. The strong electron-withdrawing nature of the fluorine atoms will enhance the potential for π-π stacking. Furthermore, the bromine atom is expected to participate in halogen bonding, a feature not prominently observed in the lighter halogen analogs.

Predicted Packing Diagram

The following diagram illustrates the likely key intermolecular interactions that will direct the crystal packing of 2-Bromo-4,5-difluorobenzothiazole.

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A 2-Bromo-4,5-difluorobenzothiazole B 2-Bromo-4,5-difluorobenzothiazole A->B Halogen Bond (Br···N/S) C 2-Bromo-4,5-difluorobenzothiazole A->C C-H···F Interaction B->C π-π Stacking

Caption: Predicted intermolecular interactions in the crystal structure.

Conclusion and Future Work

While a definitive crystal structure for 2-Bromo-4,5-difluorobenzothiazole remains to be determined, a comparative analysis of related compounds provides a strong predictive framework. We anticipate that its crystal packing will be a dense, layered arrangement stabilized by a combination of halogen bonding, π-π stacking, and weak hydrogen bonds. The presence of the two fluorine atoms is expected to significantly influence the electronic properties of the aromatic system and introduce additional possibilities for intermolecular interactions.

The next logical step is the synthesis and crystallization of 2-Bromo-4,5-difluorobenzothiazole to validate these predictions experimentally. The resulting structural information will be crucial for understanding its solid-state properties and for the rational design of new materials and pharmaceutical agents based on the benzothiazole scaffold.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: BAPNAI - 2-bromobenzothiazole. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: CLBNZT - 2-chlorobenzothiazole. [Link]

Technical Guide: IR Spectrum Analysis of 2-Bromo-4,5-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: IR Spectrum Characteristic Peaks for 2-Bromo-4,5-difluorobenzothiazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Application Context

2-Bromo-4,5-difluorobenzothiazole is a critical heterocyclic intermediate employed in the synthesis of bioactive fluorinated pharmaceuticals and agrochemicals. Its benzothiazole core, functionalized with a labile bromine at the C2 position and electron-withdrawing fluorine atoms at C4 and C5, makes it a highly reactive scaffold for nucleophilic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a comparative infrared (IR) spectroscopic analysis to assist researchers in:

  • Rapid Identification: Validating the integrity of the benzothiazole core and halogen substituents.[1]

  • Purity Assessment: Distinguishing the target compound from common synthetic precursors (e.g., 2-amino-4,5-difluorobenzothiazole) and hydrolysis byproducts.[1]

  • Process Control: Monitoring reaction completion via the disappearance of diagnostic precursor bands.

Characteristic Spectral Profile

The IR spectrum of 2-Bromo-4,5-difluorobenzothiazole is dominated by the interplay between the rigid benzothiazole skeleton and the heavy halogen substituents.

Table 1: Diagnostic IR Bands and Assignments
Functional GroupWavenumber Region (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Aromatic C-H 3050 – 3100WeakStretching (

)
Confirms aromaticity; absence of aliphatic C-H (<3000 cm⁻¹) indicates solvent purity.
Benzothiazole Ring 1450 – 1550Medium-StrongC=N Stretching & Ring DeformationCharacteristic skeletal vibration of the thiazole moiety [1].[1]
Aromatic C-F 1150 – 1250Very StrongC-F Stretching (

)
The most intense bands in the fingerprint region; diagnostic for the 4,5-difluoro substitution pattern [2].
C-Br 600 – 700Medium-StrongC-Br Stretching (

)
Critical for confirming the presence of the leaving group at C2.
Ring Breathing 950 – 1050MediumSkeletal VibrationSensitive to ring substitution patterns.[1]

Comparative Analysis: Target vs. Alternatives

In a drug development context, "performance" refers to the spectral resolution required to distinguish the target intermediate from its likely impurities or structural analogs.

Scenario A: Target vs. Precursor (2-Amino-4,5-difluorobenzothiazole)

The most common synthesis route involves the Sandmeyer reaction of the 2-amino precursor. Incomplete conversion is a frequent quality control (QC) failure.[1]

  • Target (2-Bromo): Shows a "clean" high-frequency region (3100–3500 cm⁻¹) devoid of strong absorptions.[1]

  • Alternative (2-Amino): Exhibits distinct, sharp doublets between 3200–3450 cm⁻¹ (N-H symmetric and asymmetric stretching) and a scissoring band near 1620–1640 cm⁻¹ [3].[1]

Scenario B: Target vs. Hydrolysis Impurity (Benzothiazolinone)

Under moist storage conditions, the C2-Bromine can hydrolyze to form the cyclic amide (benzothiazolinone) tautomer.

  • Target (2-Bromo): No carbonyl absorption.

  • Alternative (Hydrolysis Product): Appearance of a strong C=O[1] (Amide I) band at 1650–1700 cm⁻¹ .[1]

Scenario C: Target vs. Non-Fluorinated Analog (2-Bromobenzothiazole)
  • Target (Difluoro): Complex fingerprint region (1000–1300 cm⁻¹) due to C-F coupling.[1]

  • Alternative (Non-fluoro): Simpler fingerprint region; C-H out-of-plane (OOP) bends shift significantly (typically ~750 cm⁻¹ for ortho-disubstituted benzenes vs. isolated H patterns in the difluoro compound).[1]

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible data, the following protocol minimizes artifacts common to halogenated aromatics.

Method: ATR (Attenuated Total Reflectance) vs. KBr Pellet
  • Recommendation: Diamond ATR is preferred over KBr pellets for this compound.[1]

  • Causality: 2-Bromo-4,5-difluorobenzothiazole is a crystalline solid.[1] KBr pellet preparation (grinding) can induce localized heating or pressure that may degrade labile C-Br bonds or induce polymorphism.[1] ATR is non-destructive and requires no sample dilution.[1]

Step-by-Step Procedure
  • System Blank: Clean the Diamond ATR crystal with isopropanol.[1] Collect a background spectrum (air) to remove CO₂ and H₂O interference.[1]

  • Sample Loading: Place ~5 mg of the solid analyte onto the crystal center.

  • Compression: Apply consistent pressure (clamp) to ensure intimate contact.[1] Note: Poor contact yields noisy C-H stretches.[1]

  • Acquisition: Scan range 4000–450 cm⁻¹; Resolution 4 cm⁻¹; 16 scans.

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra) to adjust for penetration depth dependence on wavelength.

QC Decision Logic (Visualization)

The following diagram illustrates the logic flow for validating the identity and purity of 2-Bromo-4,5-difluorobenzothiazole using IR markers.

QC_Workflow Start Crude Product IR Analysis CheckNH Check 3200-3450 cm⁻¹ (N-H Region) Start->CheckNH CheckCO Check 1650-1700 cm⁻¹ (C=O Region) CheckNH->CheckCO Clear FailAmine REJECT: Residual Amine Precursor CheckNH->FailAmine Peaks Present CheckCF Check 1150-1250 cm⁻¹ (C-F Region) CheckCO->CheckCF Clear FailHydro REJECT: Hydrolysis (Benzothiazolinone) CheckCO->FailHydro Peak Present CheckBr Check 600-700 cm⁻¹ (C-Br Region) CheckCF->CheckBr Strong Bands FailIdentity REJECT: Incorrect Substitution CheckCF->FailIdentity Absent/Weak CheckBr->FailIdentity Absent Pass PASS: Identity Verified 2-Bromo-4,5-difluorobenzothiazole CheckBr->Pass Band Present

Caption: Logical workflow for spectral validation of 2-Bromo-4,5-difluorobenzothiazole, prioritizing impurity exclusion before identity confirmation.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 735965, 2-Amino-4,5-difluorobenzoic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-Bromo-4,5-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Benzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and diagnostic tools.[1][2] Its derivatives are explored for a vast range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] 2-Bromo-4,5-difluorobenzothiazole, as a functionalized building block, represents a key starting material for the synthesis of novel drug candidates. The bromine atom at the 2-position provides a reactive handle for introducing diverse molecular fragments, while the difluoro substitution on the benzene ring can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity.

For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify such a compound is paramount. Whether assessing the purity of a synthetic batch, performing stability studies, or conducting pharmacokinetic analyses, all quantitative measurements are relative. The integrity of this analytical data is therefore fundamentally anchored to the quality of the reference standard used.[3][4] A reference standard serves as the benchmark against which all measurements are compared, ensuring consistency, accuracy, and regulatory compliance.[5]

Part 1: A Comparative Framework for Reference Standards

The selection or preparation of a reference standard is dictated by its intended use. For highly regulated applications, such as the quality control of a final drug product, the requirements are far more stringent than for internal research purposes. The primary distinction lies in the level of characterization and the establishment of metrological traceability.[2][6]

Certified Reference Material (CRM): The Metrological Gold Standard

A CRM represents the highest level of accuracy and traceability.[2][7] It is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[6] For a pure compound like 2-Bromo-4,5-difluorobenzothiazole, a CRM would have a certified purity value (e.g., 99.95% ± 0.05%) that is traceable to the International System of Units (SI). This is achieved through rigorous testing by an accredited body following ISO 17034 guidelines.[8][9]

In-House (or Working) Reference Standard: The Practical Benchmark

For a novel compound, the most common scenario is the qualification of an "in-house" or "working" reference standard from a synthesized batch. This involves thoroughly characterizing a specific lot of the material to a high degree of confidence. While it may not have the formal metrological traceability of a CRM, a well-characterized in-house standard is essential for ensuring the reliability of routine analytical work.[10] The qualification process is a self-validating system designed to confirm the material's identity and purity.

Table 1: Comparison of Reference Standard Grades for 2-Bromo-4,5-difluorobenzothiazole

FeatureCertified Reference Material (CRM)In-House / Working Standard
Purity Certified value with a stated measurement uncertainty (e.g., 99.9% ± 0.1%).Characterized purity value without a formal uncertainty statement (e.g., >99.5% by HPLC).
Traceability Metrologically traceable to SI units.[2]Traceable to the characterization methods used in-house.
Certification Issued by an accredited body (e.g., NIST, JRC) under ISO 17034.[8][11]Qualified internally through comprehensive analytical testing.
Documentation Official Certificate of Analysis (CoA) with certified values.[7][12]Detailed internal characterization report or CoA.[13]
Intended Use Calibrating primary standards, validating analytical methods, and in legal or regulatory disputes.[14]Routine quality control, method development, and research applications.[10]
Availability Extremely rare for novel research compounds.Must be prepared and qualified from a synthesized batch.
Cost Very high.Cost of synthesis and extensive analytical characterization.

Part 2: The Certificate of Analysis (CoA) - A Blueprint for Trustworthiness

The Certificate of Analysis is the single most important document accompanying a reference standard. It is a formal quality document that provides detailed information about a specific batch of the product, serving as objective evidence of its quality and purity.[1][15] When qualifying an in-house standard, generating a comprehensive CoA is a critical step.

Essential Components of a Comprehensive CoA:

  • Product Identification: Unambiguous identification including the chemical name, CAS number (if assigned), molecular formula, molecular weight, and the specific batch/lot number.[13]

  • Supplier/Manufacturer Information: Clear details of the entity responsible for the standard's quality.[13]

  • Analytical Test Results: The core of the CoA, presenting the actual data from various analytical tests. Each result should include the test parameter, the acceptance specification, and the measured result for the batch.[1]

  • Purity Determination: Typically performed by a high-resolution chromatographic technique like HPLC or GC. The purity value should be clearly stated (e.g., Assay by HPLC).

  • Identity Confirmation: Data from spectroscopic methods confirming the molecular structure. This should include:

    • NMR Spectroscopy: Conformance to the expected structure.

    • Mass Spectrometry: Confirmation of the molecular weight and isotopic pattern.

    • Infrared (IR) Spectroscopy: A characteristic fingerprint of the molecule's functional groups.

  • Physical Properties: Appearance, color, and melting point.

  • Test Methods: A reference to the analytical methods used to generate the data, ensuring the results are verifiable.[1]

  • Authorization: The signature of a qualified person (e.g., Quality Assurance Manager) who reviewed and approved the data, confirming its accuracy.[15]

Below is a logical workflow for the generation and interpretation of a CoA for a reference standard.

CoA_Workflow cluster_Synthesis Batch Synthesis & Isolation cluster_Characterization Analytical Characterization cluster_Documentation Quality Documentation Synthesis Synthesize & Purify 2-Bromo-4,5-difluorobenzothiazole Identity Identity Confirmation (NMR, MS, IR) Synthesis->Identity Purity Purity & Impurity Profile (HPLC, GC) Synthesis->Purity Physical Physical Properties (Melting Point, Appearance) Synthesis->Physical CoA Generate Certificate of Analysis (CoA) Identity->CoA Purity->CoA Physical->CoA Review QA Review & Approval CoA->Review Standard Qualified Reference Standard (Batch-Specific) Review->Standard

Caption: Workflow for qualifying an in-house reference standard.

Part 3: Recommended Analytical Protocols

To qualify a batch of 2-Bromo-4,5-difluorobenzothiazole as a reference standard, a suite of orthogonal analytical techniques must be employed. Each technique provides a different piece of the puzzle, and together they build a high-confidence profile of the material's identity and purity.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse method for purity assessment of non-volatile organic compounds. A reverse-phase method is typically suitable for aromatic compounds.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid for improved peak shape) is a good starting point.

    • Initial Gradient: 60% Acetonitrile / 40% Water, ramp to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[16]

  • Detection Wavelength: Scan for optimal absorbance between 210-400 nm using a DAD; a wavelength around 254 nm is often a good starting point for aromatic systems.[17]

  • Standard Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable solvent (e.g., Acetonitrile) to a concentration of ~1 mg/mL.

  • Analysis: Inject the solution and integrate all peaks. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Method Validation (per ICH Q2(R1) Guidelines)

Once developed, the HPLC method must be validated to prove it is fit for purpose.[18][19]

Table 2: HPLC Method Validation Parameters

ParameterObjectiveAcceptance Criteria
Specificity To ensure the analyte peak is free from interference from impurities or degradants.Peak purity analysis (using DAD) should pass. Forced degradation studies show resolution from degradant peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the target concentration for an assay.[20]
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes in flow rate, temperature, mobile phase composition.
Protocol 2: Structural Elucidation by NMR Spectroscopy

NMR is the most powerful technique for the unambiguous identification of organic molecules.[21] For 2-Bromo-4,5-difluorobenzothiazole, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Directly observes the fluorine atoms, which is critical for this molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to confirm the exact structure.

  • Data Analysis: The observed chemical shifts, coupling constants, and correlations must be consistent with the proposed structure of 2-Bromo-4,5-difluorobenzothiazole.[22][23]

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

MS provides the molecular weight of the compound and valuable fragmentation information. The presence of bromine is easily confirmed due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[24]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~0.1 mg/mL.

  • Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Analysis: Infuse the sample and acquire the mass spectrum.

  • Data Analysis:

    • Confirm the presence of the molecular ion peak [M+H]⁺ or [M]⁺.

    • Verify that the isotopic pattern of the molecular ion matches the theoretical pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 Da).[24][25]

The following diagram illustrates the comprehensive workflow for qualifying and utilizing a reference standard.

Analytical_Workflow cluster_Qualification Reference Standard Qualification cluster_Application Routine Analysis Application Candidate Candidate Material (New Synthesis Batch) HPLC_Purity Purity Assay (HPLC) Candidate->HPLC_Purity NMR_ID Structural ID (NMR) Candidate->NMR_ID MS_ID MW Confirmation (MS) Candidate->MS_ID CoA_Gen Generate CoA HPLC_Purity->CoA_Gen NMR_ID->CoA_Gen MS_ID->CoA_Gen Qualified_Standard Qualified In-House Standard CoA_Gen->Qualified_Standard Validated_HPLC Validated HPLC Method Qualified_Standard->Validated_HPLC Used for Calibration Routine_Sample Routine Sample (e.g., Production Batch) Routine_Sample->Validated_HPLC Quant_Result Quantitative Result (Purity, Assay) Validated_HPLC->Quant_Result

Caption: Overall workflow for reference standard qualification and use.

Conclusion

For a novel and vital research compound like 2-Bromo-4,5-difluorobenzothiazole, the establishment of a reliable reference standard is not a preliminary step but the very foundation of all subsequent analytical work. While a Certified Reference Material remains the theoretical ideal, its absence necessitates a rigorous in-house qualification process. By employing a multi-technique approach encompassing chromatography (HPLC) for purity and spectroscopy (NMR, MS) for identity, a laboratory can qualify a batch of material with a high degree of confidence. This process, culminating in a comprehensive Certificate of Analysis, creates a trustworthy benchmark. Adherence to established guidelines, such as those from the ICH for method validation, ensures that the analytical data generated is not only accurate and precise but also robust and scientifically defensible, thereby upholding the integrity of research and development efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.